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6-APA Flucloxacillin Documentation Hub

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  • Product: 6-APA Flucloxacillin

Core Science & Biosynthesis

Foundational

From Scaffold to Shield: Structural Analysis and Characterization of Flucloxacillin Derived from 6-APA

[1][2] Introduction: The Strategic Evolution of the Penam Nucleus In the landscape of beta-lactam antibiotics, the transition from the fermentative precursor 6-aminopenicillanic acid (6-APA) to the semi-synthetic fluclox...

Author: BenchChem Technical Support Team. Date: February 2026

[1][2]

Introduction: The Strategic Evolution of the Penam Nucleus

In the landscape of beta-lactam antibiotics, the transition from the fermentative precursor 6-aminopenicillanic acid (6-APA) to the semi-synthetic flucloxacillin represents a masterclass in medicinal chemistry.[1][2] While 6-APA provides the essential pharmacophore—the strained beta-lactam ring fused to a thiazolidine ring—it is inherently vulnerable.[1][2] It lacks protection against beta-lactamase enzymes and possesses poor oral bioavailability.[1][2]

The derivation of flucloxacillin involves the acylation of the 6-amino group with a sterically demanding isoxazolyl side chain . This modification is not merely cosmetic; the bulky 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole group acts as a "molecular shield," preventing the approach of nucleophilic serine residues in the active sites of staphylococcal beta-lactamases.[1][2]

This guide details the structural logic, synthetic derivation, and rigorous analytical characterization required to validate the transformation of 6-APA into high-purity flucloxacillin sodium.[3][4][5]

Synthetic Pathway: Acylation Logic

The synthesis relies on a Schotten-Baumann reaction under strictly controlled pH conditions.[1][2] The objective is to couple the acid chloride of the side chain with the amino group of 6-APA without hydrolyzing the sensitive beta-lactam ring of the scaffold or the reactive acid chloride reagent.

The Reaction Mechanism

The nucleophilic nitrogen of the 6-APA amino group attacks the carbonyl carbon of the acid chloride. The presence of orthogonal halogens (chlorine and fluorine) on the phenyl ring of the side chain increases lipophilicity and metabolic stability, but also introduces steric challenges during synthesis.[5]

Key Reagents:

  • Scaffold: 6-Aminopenicillanic acid (6-APA).[1][2][3][6]

  • Acylating Agent: 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride.[1][2][3][7][8][9][10]

  • Base: Sodium bicarbonate/carbonate (to maintain pH 6.5–7.5).[2][5]

  • Salt Former: Sodium 2-ethylhexanoate (Sodium Isooctanoate).[1][2]

Synthetic Workflow Diagram

FlucloxacillinSynthesis APA 6-APA (Scaffold) Intermediate Acylation Reaction (pH 6.8 - 7.2) Schotten-Baumann APA->Intermediate + Base (aq) SideChain Isoxazole Acid Chloride SideChain->Intermediate in Organic Solv. FreeAcid Flucloxacillin Free Acid Intermediate->FreeAcid Acidification (pH 2.0) Extraction (EtOAc) Waste HCl / Byproducts Intermediate->Waste FinalSalt Flucloxacillin Sodium Monohydrate FreeAcid->FinalSalt + Na-2-ethylhexanoate Crystallization

Figure 1: Semi-synthetic pathway from 6-APA to Flucloxacillin Sodium, highlighting the critical phase transfer and pH-dependent steps.[1][2][5]

Structural Elucidation and Characterization

Once synthesized, the identity of the molecule must be confirmed using orthogonal analytical techniques.[4][5] The focus is on verifying the integrity of the beta-lactam ring and the correct attachment of the side chain.

Nuclear Magnetic Resonance (NMR) Analysis

NMR is the definitive tool for confirming the stereochemistry (2S, 5R, 6R) and the presence of the isoxazolyl moiety.[4][5]

Table 1: Key 1H-NMR Assignments (DMSO-d6)

Position / MoietyChemical Shift (

ppm)
MultiplicityInterpretation
Amide NH 9.0 – 9.2DoubletCouples with H6; confirms acylation.[1][2]
H6 (Beta-lactam) 5.4 – 5.6Doublet of DoubletsCharacteristic of cis-stereochemistry (J ~4Hz).[1][2]
H5 (Beta-lactam) 5.3 – 5.4DoubletAdjacent to sulfur; confirms ring integrity.[1][2]
H3 (Thiazolidine) 4.1 – 4.2SingletProton alpha to carboxylate.[2][5]
Isoxazole -CH3 2.6 – 2.7SingletDistinctive singlet for the methyl on isoxazole ring.[1][2]
Gem-dimethyl 1.5 – 1.7Two SingletsC2 methyl groups of the thiazolidine ring.[1][2]
Aromatic Ring 7.2 – 7.6Multiplet3 protons from the 2-Cl-6-F-phenyl group.[1][2][9]
Mass Spectrometry (MS) Fragmentation[2][5]

In ESI-MS (Positive Mode), Flucloxacillin typically presents a molecular ion


 at m/z 454.1 .[1][2][5]

Key Fragmentation Pathway (MS/MS):

  • Precursor: m/z 454.1

  • Primary Fragment (m/z 160): Result of the beta-lactam ring opening (cleavage of the C6-C7 and C5-N4 bonds).[1][2] This fragment corresponds to the thiazolidine moiety, a signature of penicillin-class drugs.[4][5]

  • Secondary Fragment (m/z 295): Corresponds to the side chain acylium ion (isoxazole moiety) after amide bond cleavage.[2][5]

Infrared Spectroscopy (FT-IR)
  • Beta-lactam Carbonyl: A sharp, intense band at 1760–1780 cm⁻¹ .[1][2][4][5] Loss of this band indicates ring hydrolysis (degradation).[2][5]

  • Amide I: ~1660 cm⁻¹ (Side chain amide).[2][5]

  • Carboxylate (Salt): Asymmetric stretch at ~1600 cm⁻¹.[2][5]

Impurity Profiling (BP/EP Standards)

Understanding impurities is critical for safety.[2] Impurities often arise from the degradation of the 6-APA nucleus or incomplete synthesis.[1]

Table 2: Critical Impurities and Origins

Impurity NameStructure / DescriptionOriginRelative Retention Time (RRT)
Impurity A (2S,5R,6R)-Flucloxacillin IsomersEpimerization at C5/C6 during synthesis.[1][2][4][5]~0.48 - 0.50
Impurity D Penicilloic AcidsHydrolysis of the beta-lactam ring (pH stress).[1][2]~0.94
Impurity C 6-APA (Residual)Unreacted starting material.[1][2]~0.09
Impurity F Dimer/OligomersPolymerization of the beta-lactam ring.[1][2]~0.55

Experimental Protocols

Protocol A: High-Fidelity Synthesis of Flucloxacillin Sodium

Rationale: This protocol uses a biphasic system to protect the acid chloride from hydrolysis while ensuring the 6-APA (water-soluble) reacts at the interface.[1][2]

  • Preparation of 6-APA Solution:

    • Suspend 21.6 g of 6-APA in 150 mL water.

    • Slowly add 2N NaOH or NaHCO₃ to adjust pH to 7.0–7.[2]5. Ensure complete dissolution (solution becomes clear).[2][5]

    • Critical: Cool to 0–5°C to suppress beta-lactam hydrolysis.[1][2]

  • Acylation:

    • Dissolve 27.4 g of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride in 100 mL of dry Acetone or Ethyl Acetate.

    • Add the organic acid chloride solution dropwise to the aqueous 6-APA solution over 45 minutes.

    • Maintain pH between 6.5 and 7.5 using a pH-stat titrator (adding base as needed).[1][2]

    • Stir for 90 minutes at 5°C.

  • Extraction (Free Acid Isolation):

    • Add 200 mL Ethyl Acetate.[2]

    • Acidify the mixture to pH 2.0 using 2N HCl (rapidly, to minimize acid-catalyzed degradation).

    • Separate phases immediately.[2][5] The Flucloxacillin free acid partitions into the Ethyl Acetate.[3][10]

    • Wash the organic layer with cold brine. Dry over anhydrous

      
      .[2][5]
      
  • Crystallization (Salt Formation):

    • Add a solution of Sodium 2-ethylhexanoate (in ethyl acetate/butanol) dropwise to the Flucloxacillin free acid solution.[1][2]

    • Flucloxacillin Sodium precipitates as a white solid.[2][10]

    • Filter, wash with acetone, and dry under vacuum at 40°C.[4][5]

Protocol B: HPLC Analytical Method (Impurity Profiling)

Rationale: A gradient method is required to separate the polar 6-APA residues from the non-polar side chain impurities and the active drug.

  • Column: C18 (e.g., Zorbax SB-C18, 250 x 4.6 mm, 5 µm).[2][4][5]

  • Mobile Phase A: Phosphate buffer (pH 5.0) + Acetonitrile (90:10).[2][5]

  • Mobile Phase B: Phosphate buffer (pH 5.0) + Acetonitrile (40:60).[2][5]

  • Flow Rate: 1.0 mL/min.[2]

  • Detection: UV at 225 nm.[2][5]

  • Gradient:

    • 0 min: 100% A[2]

    • 20 min: 0% A (Linear ramp)[2][5]

    • 25 min: 0% A[2][5]

Analytical Workflow Diagram

AnalyticalWorkflow Sample Crude Flucloxacillin Sample Prep Sample Prep (Dissolve in Mobile Phase) Filter 0.22 µm Sample->Prep HPLC HPLC-UV (225 nm) Gradient Elution Prep->HPLC MS ESI-MS (Structure Confirmation) Prep->MS Offline Data Data Analysis HPLC->Data Chromatogram MS->Data Mass Spectrum Result Purity % & Impurity Profile Data->Result

Figure 2: Analytical workflow for the quality control of Flucloxacillin, integrating chromatographic separation with mass spectrometric validation.

Conclusion

The transformation of 6-APA into flucloxacillin is a delicate balance of enhancing stability while preserving biological activity.[1] The introduction of the isoxazolyl side chain provides the necessary steric hindrance to combat beta-lactamase resistance. However, the chemical instability of the beta-lactam ring dictates that synthesis and analysis must be performed under rigorous conditions (low temperature, controlled pH).[4][5]

For the researcher, the "fingerprint" of successful synthesis is defined by the 1760 cm⁻¹ IR band , the m/z 160 MS fragment , and the cis-coupling (J~4Hz) of the beta-lactam protons in NMR.[4][5]

References

  • British Pharmacopoeia Commission. (2025).[2][5] Flucloxacillin Sodium Monohydrate: Monographs, Impurities and Standards. British Pharmacopoeia.[2][11] Retrieved from [Link]

  • Zhang, M., et al. (2014).[4][5][12] Determination of Total and Free Concentrations of Flucloxacillin and Cefazolin in Human Plasma by Liquid Chromatography/Tandem Mass Spectrometry. OMICS International.[2] Retrieved from [Link]

  • National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 2736581, 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride. Retrieved from [Link][1][2][5]

Sources

Exploratory

thermodynamic properties of 6-APA acylation reactions

Executive Summary The acylation of 6-aminopenicillanic acid (6-APA) is the critical bottleneck in the semi-synthesis of -lactam antibiotics (e.g., Amoxicillin, Ampicillin).[1] While traditional chemical synthesis (using...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The acylation of 6-aminopenicillanic acid (6-APA) is the critical bottleneck in the semi-synthesis of


-lactam antibiotics (e.g., Amoxicillin, Ampicillin).[1] While traditional chemical synthesis (using acid chlorides) is thermodynamically favorable, it is environmentally burdensome. The industry standard has shifted to enzymatic acylation  using Penicillin G Acylase (PGA).

However, enzymatic synthesis faces a fundamental thermodynamic hurdle: the equilibrium in aqueous media favors hydrolysis (bond cleavage), not synthesis. Therefore, successful industrial application relies on Kinetic Control —trapping the reaction in a transient non-equilibrium state—and Thermodynamic shifting via In-Situ Product Removal (ISPR).

This guide details the thermodynamic properties governing this reaction, the physicochemical behavior of 6-APA, and the protocols required to optimize the Synthesis-to-Hydrolysis (S/H) ratio.

Mechanistic Foundations: The Thermodynamic Landscape

To control the reaction, one must distinguish between the two modes of PGA catalysis.

Thermodynamic vs. Kinetic Control
  • Thermodynamic Control (Reverse Hydrolysis):

    • Reactants: 6-APA + Free Acid (e.g.,

      
      -hydroxyphenylglycine).[1]
      
    • Mechanism: Direct condensation.

    • Thermodynamics: The reaction is endergonic (

      
      ) in water. Equilibrium lies heavily toward reactants.
      
    • Feasibility: Requires extreme conditions (organic solvents to lower water activity

      
      ) which denature enzymes. Not viable for industrial scale. 
      
  • Kinetic Control (Activated Acyl Donor):

    • Reactants: 6-APA + Activated Ester/Amide (e.g., HPGM -

      
      -hydroxyphenylglycine methyl ester).[1][2]
      
    • Mechanism: Transfer of the acyl group to the enzyme active site (Serine B1), forming a covalent Acyl-Enzyme Intermediate (E-Ac) .

    • The Competition: The E-Ac intermediate is attacked by a nucleophile.

      • Nucleophile 1 (6-APA): Forms the antibiotic (Synthesis).

      • Nucleophile 2 (Water): Forms the free acid byproduct (Hydrolysis).

    • Outcome: We operate in a "kinetic trap." The energy barrier for aminolysis (reaction with 6-APA) is manipulated to be lower than hydrolysis, allowing transient accumulation of the product above its equilibrium concentration.

Physicochemical Properties & Data

The thermodynamics of separation are just as critical as the reaction itself. 6-APA is a zwitterion; its solubility and reactivity are strictly pH-dependent.

Table 1: Key Thermodynamic & Physicochemical Parameters
ParameterValue / RangeContext
6-APA

(Carboxyl)
2.5 – 2.6Low pH leads to cationic form (soluble).
6-APA

(Amine)
4.8 – 4.9High pH leads to anionic form (soluble).
6-APA Isoelectric Point (pI) 3.7 – 4.3Minimum Solubility region. Critical for crystallization.
Amoxicillin

~2.7Carboxylic acid group.
Amoxicillin

~7.5Amino group.[2]
Enthalpy of Acylation (

)
Exothermic (

to

kJ/mol)
Ester

Amide conversion releases heat. Cooling required.[2]
Enthalpy of Hydrolysis (

)
ExothermicHydrolysis of the ester donor is exothermic.
Optimum pH (Reaction) 6.0 – 6.5Trade-off: Enzyme activity vs. Ester stability.

Critical Insight: The


 of the nucleophile (6-APA) is ~4.9. At the reaction pH (6.5), the amino group is largely unprotonated (

), which is the required state for nucleophilic attack. If pH drops < 5.0, the amine becomes protonated (

), losing nucleophilicity and halting synthesis.

Visualization of the Kinetic Pathway

The following diagram illustrates the "Kinetic Trap." The goal is to maximize the


  pathway while minimizing 

and

.

KineticControl Substrate Activated Donor (HPGM) AcylEnzyme Acyl-Enzyme Intermediate (E-Ac) Substrate->AcylEnzyme Acylation (k1) Enzyme Free Enzyme (PGA) Enzyme->AcylEnzyme Product Antibiotic (Amoxicillin) AcylEnzyme->Product Aminolysis (Synthesis) (k_syn) [Requires 6-APA] Byproduct Hydrolysis Product (HPG) AcylEnzyme->Byproduct Hydrolysis 1 (k_hyd) [+Water] Nucleophile Nucleophile (6-APA) Nucleophile->AcylEnzyme Attacks E-Ac Product->Byproduct Secondary Hydrolysis (Product Degradation)

Figure 1: The Kinetic Control mechanism for PGA-catalyzed acylation. The green path represents the desired synthesis; red paths represent yield loss via hydrolysis.

Experimental Protocol: Determining the S/H Ratio

To optimize the reaction, you must measure the Synthesis-to-Hydrolysis (S/H) ratio . This is the primary metric for thermodynamic efficiency in kinetically controlled reactions.

Objective

Quantify the selectivity of the Acyl-Enzyme intermediate for 6-APA (Synthesis) versus Water (Hydrolysis).

Materials
  • Enzyme: Immobilized Penicillin G Acylase (PGA).[2][3]

  • Substrates: 6-APA (20–100 mM), HPGM (Activated ester).

  • Buffer: 0.1 M Phosphate buffer, pH 6.5.

  • Analysis: HPLC with UV detection (215 nm).

Step-by-Step Methodology
  • Preparation:

    • Prepare a 50 mM solution of 6-APA in phosphate buffer. Adjust pH to 6.5 using 2M NaOH. Note: Ensure temperature is fixed (e.g., 25°C) as

      
       and solubility are temperature-dependent.
      
    • Prepare a stock solution of HPGM (Acyl donor).

  • Reaction Initiation:

    • Add HPGM to the reactor (Molar ratio HPGM:6-APA should be > 1, typically 2:1 or 3:1 to drive kinetics).

    • Add Immobilized PGA to start the reaction (

      
      ).
      
  • Sampling & Quenching:

    • Withdraw 100

      
      L aliquots every 2 minutes for the first 20 minutes (Initial Rate Regime).
      
    • Quench immediately: Dilute 1:10 in mobile phase (containing 0.1% Phosphoric acid) to drop pH < 3.0. Reasoning: Low pH protonates the enzyme active site and the 6-APA amine, instantly freezing the reaction.

  • HPLC Analysis:

    • Measure concentrations of: [HPGM], [6-APA], [Amoxicillin], [HPG] (Byproduct).

  • Calculation:

    • Calculate the initial rate of synthesis (

      
      ).
      
    • Calculate the initial rate of hydrolysis (

      
      ).
      
    • S/H Ratio:

      
      .
      
    • Optimization: Plot S/H vs. [6-APA]. You will observe saturation kinetics. Operate at [6-APA] where S/H is maximized.

Process Optimization Strategy: The Solubility Trap

Because the reaction is reversible and the product (Amoxicillin) can be hydrolyzed back to 6-APA + HPG, we must use thermodynamics to drive the kinetics .

Strategy: In-Situ Product Removal (ISPR) By operating the reactor at a pH and concentration where Amoxicillin exceeds its solubility limit, the product crystallizes.

  • Thermodynamic Effect: Crystallization removes Amoxicillin from the liquid phase (

    
    ).
    
  • Le Chatelier’s Principle: The equilibrium shifts forward to replenish the liquid phase product, driving conversion beyond the theoretical solution equilibrium.

ProcessFlow cluster_thermo Thermodynamic Driver Start Substrate Feed (6-APA + HPGM) Reactor Enzymatic Reactor (pH 6.5, 25°C) Start->Reactor Sensor In-line Turbidity/HPLC Reactor->Sensor Crystallizer Crystallization Zone (pH Shift to 4.8) Reactor->Crystallizer Supersaturated Solution Separation Solid-Liquid Separation Crystallizer->Separation Slurry Separation->Reactor Recycle Mother Liquor (Unreacted 6-APA)

Figure 2: Process flow integrating ISPR. The crystallization step effectively "pulls" the reaction forward by lowering the activity of the product in solution.

References

  • Arroyo, M., et al. (2003). "Biotechnological applications of penicillin acylases: state-of-the-art." Applied Microbiology and Biotechnology. Link

  • Gonçalves, L.R.B., et al. (2000).[4] "Kinetically controlled synthesis of amoxicillin with immobilized penicillin G acylase." Journal of Molecular Catalysis B: Enzymatic.

  • Diender, M.B., et al. (1998). "Synthesis of antibiotics by penicillin G acylase in the presence of organic cosolvents.
  • McDonald, J., et al. (2019). "Dynamic Modelling and Optimisation of the Batch Enzymatic Synthesis of Amoxicillin." Processes. Link

  • Shewale, J.G., & Sivaraman, H. (1989). "Penicillin acylase: enzyme production and its application in the manufacture of penicillins and cephalosporins."[5][6] Process Biochemistry.

  • Elander, R.P. (2003). "Industrial production of beta-lactam antibiotics." Applied Microbiology and Biotechnology. Link

Sources

Foundational

From Penicillin to Penicillinase Resistance: A Technical Guide to the Development of Flucloxacillin

Abstract The advent of penicillin revolutionized medicine, but its efficacy was quickly challenged by the emergence of bacterial resistance, primarily through the enzymatic inactivation by β-lactamases. This guide provid...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The advent of penicillin revolutionized medicine, but its efficacy was quickly challenged by the emergence of bacterial resistance, primarily through the enzymatic inactivation by β-lactamases. This guide provides a detailed technical account of the development of flucloxacillin, a semi-synthetic penicillin designed to overcome this challenge. We will explore the pivotal discovery of the 6-aminopenicillanic acid (6-APA) nucleus, the strategic chemical modifications that conferred β-lactamase resistance, and the specific synthesis protocols that led to the creation of this crucial antibiotic. This document serves as a resource for researchers and professionals in drug development, offering insights into the causal chemistry and strategic decisions that shaped a vital class of antibacterial agents.

The Imperative for Innovation: The Rise of Penicillinase

The discovery of penicillin by Alexander Fleming in 1928 marked the dawn of the antibiotic era.[1][2] However, the widespread clinical use of penicillin in the 1940s led to a powerful selective pressure on bacterial populations. By the early 1950s, a significant threat emerged: penicillin-resistant strains of Staphylococcus aureus.[3] The primary mechanism for this resistance was the production of an enzyme, penicillinase (a type of β-lactamase), which hydrolyzes the amide bond in the β-lactam ring of penicillin, rendering the antibiotic inactive.[4][5] This enzymatic defense neutralized the first-generation antibiotic, creating an urgent need for new therapeutic agents capable of withstanding this bacterial countermeasure.

The Foundational Breakthrough: Isolation of the 6-APA Nucleus

A paradigm shift in antibiotic development occurred in 1957 when researchers at Beecham Research Laboratories in Brockham Park, UK, successfully isolated the core nucleus of the penicillin molecule: 6-aminopenicillanic acid (6-APA).[6][7][8][9] This discovery was monumental. For the first time, scientists had access to the fundamental penicillin scaffold—a thiazolidine ring fused to a β-lactam ring—but with a free amino group at the 6-position.[4][9][10] This reactive amine served as a chemical handle, allowing for the attachment of various acyl side chains through straightforward chemical synthesis. This unlocked the potential to create a vast library of "semi-synthetic" penicillins, each with unique properties tailored to address specific clinical challenges, most notably, resistance to β-lactamase.

A Strategy of Steric Hindrance: The Isoxazolyl Penicillins

With the 6-APA nucleus available, the scientific objective was clear: design a side chain that could protect the vulnerable β-lactam ring from enzymatic attack. The solution was found in the principle of steric hindrance. The development of the isoxazolyl penicillins—a class that includes oxacillin, cloxacillin, dicloxacillin, and flucloxacillin—was a direct result of this strategy.[11][12][13]

The core innovation was the attachment of a bulky isoxazolyl group to the 6-APA nucleus.[14] This large, rigid chemical group acts as a physical shield, sterically hindering the β-lactamase enzyme from accessing and cleaving the β-lactam ring.[4][11][14] While the initial penicillinase-resistant compound, methicillin (1960), proved this concept, its utility was limited as it could only be administered via injection and was less potent than its successors.[1][4][11] The isoxazolyl penicillins offered improved characteristics, including better acid stability, which permitted oral administration.[14]

Flucloxacillin: Optimizing for Potency and Stability

Flucloxacillin, patented by Beecham in 1961, represents a refined iteration within the isoxazolyl penicillin family.[14] Its unique chemical structure is key to its enhanced properties.

Core Chemical Structure

Flucloxacillin is formally named (2S,5R,6R)-6-({[3-(2-chloro-6-fluorophenyl)-5-methylisoxazol-4-yl]carbonyl}amino)-3,3-dimethyl-7-oxo-4-thia-1-azabicyclo[3.2.0]heptane-2-carboxylic acid.[14] The critical component is the acyl side chain, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxamido , which is attached to the 6-amino position of the penicillin nucleus.

The strategic inclusion of two different halogen atoms on the phenyl ring—chlorine at the 2-position and fluorine at the 6-position—was the result of extensive structure-activity relationship (SAR) studies. This specific di-halogen substitution pattern was found to confer a superior combination of acid stability, resistance to β-lactamase, and potent antibacterial activity compared to its predecessors, oxacillin and cloxacillin.[15]

General synthesis workflow for Flucloxacillin Sodium.
Experimental Protocol: Synthesis of the Acyl Chloride Intermediate

The first critical step is the activation of the carboxylic acid side chain by converting it into a more reactive acyl chloride.

  • Objective: To synthesize 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride from its corresponding carboxylic acid.

  • Rationale: The acyl chloride is a highly electrophilic species, making it ideal for the subsequent nucleophilic attack by the amino group of 6-APA. Traditional chlorinating agents like phosphorus oxychloride are effective for this transformation. [16][17]* Protocol:

    • Reaction Setup: In a dry, inert atmosphere reaction vessel, charge 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid as the starting material. [16][17] 2. Solvent and Catalyst: Add an appropriate organic solvent (e.g., toluene, dichloroethane) and a catalytic amount of an organic amine (e.g., tetramethylurea). [18] 3. Chlorination: While stirring, slowly add a chlorinating agent such as phosphorus oxychloride or bis(trichloromethyl) carbonate at a controlled temperature, typically between 20-25°C. [16][17][18] 4. Reaction Monitoring: Maintain the reaction temperature and monitor for completion (typically 2-6 hours) using a suitable analytical method like TLC or HPLC.

    • Isolation: Upon completion, the product, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride, is typically isolated by distillation under reduced pressure to remove the solvent and byproducts. [18]The resulting acyl chloride is used directly in the next step. [19][20]

Experimental Protocol: Acylation of 6-APA and Salt Formation

This is the core reaction where the penicillin is assembled, followed by purification and conversion to a pharmaceutically acceptable salt.

  • Objective: To couple the acyl chloride with 6-APA and convert the resulting product to its stable sodium salt.

  • Rationale: The reaction is performed in an aqueous basic solution to deprotonate the 6-APA amine, enhancing its nucleophilicity. Low temperatures are critical to preserve the integrity of the chemically sensitive β-lactam ring. The final product is converted to a sodium salt for improved stability and solubility.

  • Protocol:

    • 6-APA Solution Preparation: Suspend 6-aminopenicillanic acid (6-APA) in deionized water in a reaction flask and cool the system to 0-5°C. [21] 2. Basification: Slowly add a pre-prepared aqueous solution of an inorganic base, such as sodium carbonate or sodium bicarbonate, while maintaining the temperature below 10°C. [21][22]This dissolves the 6-APA and forms its more reactive anionic form.

    • Acylation: Prepare a solution of the 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride (from Step 5.2) in a suitable organic solvent like acetone. Add this solution dropwise to the cold 6-APA solution over approximately 1 hour. [21][22] 4. Reaction: Allow the mixture to stir and slowly warm to room temperature (20-25°C) for 2-4 hours to allow the reaction to proceed to completion. [21] 5. Acidification and Extraction: Cool the mixture and slowly acidify with dilute hydrochloric acid to a pH of approximately 2.5. [21]This protonates the carboxylic acid group of the newly formed flucloxacillin, causing it to become less water-soluble. Extract the flucloxacillin acid into an organic solvent such as ethyl acetate. [21] 6. Purification: Wash the organic phase with a saturated sodium chloride solution and dry it using an anhydrous drying agent (e.g., anhydrous sodium sulfate). [21] 7. Salt Formation: To the dried ethyl acetate solution of flucloxacillin acid, slowly add a solution of sodium isooctanoate in an alcohol like ethanol. [16][21] 8. Crystallization and Isolation: A white solid, flucloxacillin sodium monohydrate, will precipitate. Cool the system to 5-10°C and continue crystallization for several hours to maximize yield. [21]Collect the solid product by filtration, wash with cold ethyl acetate, and dry under a vacuum to yield the final product. [21]

Mechanism of Action and Bacterial Resistance

How Flucloxacillin Works

Like all β-lactam antibiotics, flucloxacillin is bactericidal. [23]Its mechanism of action targets the final stage of bacterial cell wall synthesis. [24][25]

  • Target Binding: Flucloxacillin binds to and inactivates enzymes known as Penicillin-Binding Proteins (PBPs) located on the inner membrane of the bacterial cell wall. [24][26]2. Inhibition of Cross-linking: PBPs are transpeptidases that catalyze the cross-linking of peptidoglycan chains, which are essential for the strength and rigidity of the cell wall. [14][24]3. Cell Lysis: By inhibiting PBP function, flucloxacillin prevents the formation of these cross-links. This weakens the cell wall, and the high internal osmotic pressure of the bacterium leads to cell lysis and death. [24][26]

Mechanism of action for Flucloxacillin.
The Rise of MRSA: A New Form of Resistance

While flucloxacillin is effective against bacteria producing β-lactamase, it is not effective against Methicillin-Resistant Staphylococcus aureus (MRSA). [14][27]The resistance mechanism in MRSA is fundamentally different. Instead of destroying the antibiotic, MRSA bacteria have altered the drug's target. This is achieved through the acquisition of the mecA gene, which codes for a modified Penicillin-Binding Protein called PBP2a. [5][26]PBP2a has a very low binding affinity for flucloxacillin and other β-lactam antibiotics, allowing the bacteria to continue building its cell wall even in the presence of the drug. [26]

Pharmacological Profile

The chemical modifications made to the flucloxacillin molecule directly translate to its clinical pharmacokinetic and pharmacodynamic properties.

ParameterValue / CharacteristicRationale / Significance
Spectrum of Activity Narrow-spectrum. Active against Gram-positive bacteria, especially penicillinase-producing Staphylococci. [23][28]The isoxazolyl side chain is optimized for β-lactamase resistance, not broad-spectrum activity.
Oral Bioavailability 50-70% [14]The electron-withdrawing halogenated phenylisoxazolyl group provides acid stability, allowing the drug to survive gastric acid for oral administration.
Protein Binding ~95% [26]High protein binding is a characteristic of the isoxazolyl penicillins.
Metabolism & Excretion Metabolized in the liver and primarily excreted via the kidneys. [14][27]The elimination half-life is approximately 0.75-1 hour. [14][27]
Key Indication Infections caused by penicillinase-producing staphylococci, such as skin and soft tissue infections, and osteomyelitis. [14][23]Directly addresses the clinical need for which it was developed.
Major Limitation Ineffective against MRSA. [14][26]MRSA's altered PBP target bypasses the drug's mechanism of action.

Conclusion

The development of flucloxacillin from the foundational penicillin nucleus is a landmark case study in rational drug design. It demonstrates a clear path from identifying a clinical problem (enzymatic resistance), to a fundamental scientific breakthrough (6-APA isolation), to a targeted chemical solution (steric hindrance via an isoxazolyl side chain). The journey highlights the iterative process of medicinal chemistry, where molecules are progressively refined to enhance stability, potency, and clinical utility. While the ongoing evolution of bacterial resistance, exemplified by MRSA, necessitates continued innovation, the history of flucloxacillin remains a testament to the power of chemical synthesis to meet and overcome therapeutic challenges.

References

  • Flucloxacillin - Wikipedia. (n.d.). Retrieved February 22, 2026, from [Link]

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Exploratory

metabolic pathway of flucloxacillin in pharmacokinetic studies

An In-depth Technical Guide: The Metabolic Pathway and Pharmacokinetics of Flucloxacillin Audience: Researchers, scientists, and drug development professionals. Executive Summary Flucloxacillin, a narrow-spectrum β-lacta...

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide: The Metabolic Pathway and Pharmacokinetics of Flucloxacillin

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

Flucloxacillin, a narrow-spectrum β-lactam antibiotic of the isoxazolyl penicillin class, is a cornerstone in the treatment of infections caused by penicillinase-producing staphylococci. A thorough understanding of its metabolic fate and pharmacokinetic (PK) profile is critical for optimizing therapeutic efficacy and minimizing risks of toxicity. This guide provides a detailed examination of the absorption, distribution, metabolism, and excretion (ADME) of flucloxacillin.

While flucloxacillin is primarily eliminated unchanged by the kidneys, its metabolism, though limited to approximately 10% of the dose, is of significant clinical importance.[1] The biotransformation occurs mainly in the liver via two principal pathways: oxidation and hydrolysis. The oxidative pathway is mediated predominantly by the cytochrome P450 enzyme CYP3A4, producing the major active metabolite, 5'-hydroxymethylflucloxacillin (5-OH-FX).[2][3] This metabolite has been implicated in the rare but serious adverse event of drug-induced liver injury (DILI). The second pathway involves the hydrolysis of the β-lactam ring, leading to the formation of inactive penicilloic acids from both the parent drug and its oxidized metabolite.[2]

Pharmacokinetically, flucloxacillin is characterized by rapid but incomplete oral absorption, a high degree of plasma protein binding (~95%) to albumin, a short elimination half-life of 1-2 hours, and dominant renal clearance through both glomerular filtration and active tubular secretion.[1][4][5] These characteristics are pivotal in determining dosing strategies and understanding potential drug-drug interactions and the impact of patient-specific factors like renal function. This document synthesizes current knowledge, detailing the metabolic pathways, pharmacokinetic parameters, analytical methodologies for its study, and the clinical implications of its metabolic profile, including pharmacogenomic predispositions to toxicity.

The Core Metabolic Pathways of Flucloxacillin

The biotransformation of flucloxacillin, while not the primary route of elimination, is a critical determinant of its safety profile, particularly concerning hepatotoxicity. The liver is the principal site of metabolism, where the drug undergoes Phase I oxidation and hydrolysis.

Phase I Metabolism: Cytochrome P450-Mediated Oxidation

The most significant metabolic transformation of flucloxacillin is the oxidation of the methyl group on the isoxazole ring to form 5'-hydroxymethylflucloxacillin (5-OH-FX).[2][6] This reaction is catalyzed by the cytochrome P450 (CYP) superfamily of enzymes.

  • Causality of Experimental Approach : To identify the specific CYP isoforms responsible, in vitro studies using recombinant human CYPs and pooled human liver microsomes (HLM) are employed. By incubating flucloxacillin with individual CYP enzymes, researchers can directly measure the formation rate of 5-OH-FX. Further validation is achieved through chemical inhibition studies in HLMs, where known inhibitors of specific CYPs are used to observe any reduction in metabolite formation.

  • Key Findings : Such studies have definitively shown that CYP3A4 is the primary enzyme responsible for the 5'-hydroxylation of flucloxacillin.[3][7] To a lesser extent, CYP3A7 and CYP2C9 also contribute to this pathway.[3] The formation of this metabolite is clinically relevant as 5-OH-FX is considered more cytotoxic than the parent compound and is implicated in the pathogenesis of flucloxacillin-induced liver injury.[3][8]

Hydrolysis of the β-Lactam Ring

A secondary metabolic route is the hydrolytic cleavage of the amide bond in the four-membered β-lactam ring. This process inactivates the antibiotic and can occur with both the parent drug and its primary metabolite.

  • Flucloxacillin Penicilloic Acid (FX-PA) : Formed by the hydrolysis of flucloxacillin.

  • 5'-Hydroxymethylflucloxacillin Penicilloic Acid (5-OH-PA) : Formed by the hydrolysis of 5-OH-FX.[2][8]

This hydrolysis can occur non-enzymatically or be facilitated by β-lactamases, though the latter is more relevant to bacterial resistance than human metabolism. These penicilloic acid derivatives are pharmacologically inactive and are renally excreted.

Integrated Metabolic Pathway Visualization

The following diagram illustrates the interconnected pathways of flucloxacillin biotransformation.

Flucloxacillin_Metabolism FX Flucloxacillin (Parent Drug) OH_FX 5'-Hydroxymethylflucloxacillin (5-OH-FX) (Active Metabolite) FX->OH_FX Oxidation (CYP3A4 >> CYP2C9/3A7) FX_PA Flucloxacillin Penicilloic Acid (FX-PA) (Inactive) FX->FX_PA Hydrolysis of β-Lactam Ring Excretion Renal Excretion FX->Excretion ~90% Unchanged OH_PA 5'-OH-FX Penicilloic Acid (5-OH-PA) (Inactive) OH_FX->OH_PA Hydrolysis of β-Lactam Ring OH_FX->Excretion FX_PA->Excretion OH_PA->Excretion

Caption: Integrated metabolic pathway of flucloxacillin.

Pharmacokinetic Profile: A Quantitative Overview

The clinical utility of an antibiotic is defined by its pharmacokinetic properties, which govern the concentration of the active drug at the site of infection over time.

  • Absorption : Following oral administration, flucloxacillin has a bioavailability of 50-79%.[1][5][6] Peak plasma concentrations are typically reached within 1-2 hours.[5] The presence of food in the stomach can delay and reduce the extent of absorption, which is why administration on an empty stomach is often recommended.[9]

  • Distribution : Flucloxacillin is highly bound to plasma proteins, primarily albumin, with a bound fraction of approximately 92-96%.[1][4][10] This high degree of binding limits the volume of distribution and means that only a small fraction of the drug in circulation is free (unbound) and microbiologically active. The unbound fraction is the key driver of efficacy. Hypoalbuminemia, common in critically ill patients, can lead to a higher unbound fraction and potentially altered clearance.[4][11]

  • Metabolism : As detailed in the previous section, metabolism accounts for a minor portion of flucloxacillin elimination (~10%).[1]

  • Excretion : The predominant route of elimination is via the kidneys, with up to 90% of an administered dose excreted in the urine within 6 hours, largely as the unchanged parent drug.[12] Elimination occurs through both glomerular filtration and active tubular secretion.[1][4] This dual renal pathway results in a short elimination half-life of approximately 1 to 2.1 hours in individuals with normal renal function.[4][13] Consequently, patients with renal impairment exhibit a prolonged half-life and require dose adjustments.[3][12]

Summary of Key Pharmacokinetic Parameters
ParameterValueKey Insights & Clinical Relevance
Oral Bioavailability (F) 54% - 79%[1][5]Incomplete absorption necessitates higher oral doses compared to IV. Food effect is significant.
Time to Peak (Tmax) ~1.2 hours (oral)[5]Rapid onset of action after oral administration.
Plasma Protein Binding 92% - 96%[4][10]Only the small unbound fraction is active. Conditions like hypoalbuminemia can increase free drug levels.[4]
Volume of Distribution (Vd) 0.14 - 0.18 L/kg[1][5]Primarily confined to the extracellular fluid, consistent with high protein binding.
Elimination Half-life (t½) 1 - 2.1 hours[4][13]Short half-life necessitates frequent dosing (e.g., every 4-6 hours) to maintain therapeutic concentrations.
Primary Clearance Route Renal (~75-90%)[1][4][12]Dose adjustments are critical in patients with renal impairment.
Metabolism ~10% Hepatic[1]Minor route of elimination, but metabolites are linked to potential toxicity.[8]

Clinical and Pharmacological Implications

The metabolic and pharmacokinetic profile of flucloxacillin gives rise to several clinically important considerations, from drug interactions to genetically-determined adverse reactions.

Drug-Drug Interactions (DDIs)
  • CYP3A4 Induction : Flucloxacillin can act as an agonist of the Pregnane X Receptor (PXR), a nuclear receptor that regulates the expression of CYP3A4.[14][15][16] This leads to induction of the enzyme, which can accelerate the metabolism and reduce the plasma concentrations of co-administered CYP3A4 substrates, such as warfarin and cyclosporine, potentially leading to therapeutic failure.[14][17]

  • Inhibition of Renal Secretion : Drugs that compete for active tubular secretion via organic anion transporters (OATs) can inhibit the renal clearance of flucloxacillin. Probenecid is a classic example used therapeutically to prolong the half-life of penicillins.[9][18] Similarly, piperacillin has been shown to significantly decrease both the renal and non-renal clearance of flucloxacillin.[19][20]

  • Metabolic Acidosis with Paracetamol : A rare but serious interaction can occur with concomitant use of flucloxacillin and paracetamol, leading to high anion gap metabolic acidosis (HAGMA).[21] Flucloxacillin inhibits the enzyme 5-oxoprolinase, while high-dose paracetamol can deplete glutathione, both of which lead to the accumulation of 5-oxoproline (pyroglutamic acid).[21] This risk is elevated in patients with renal impairment, sepsis, or malnutrition.[12][21]

DDI_Mechanisms cluster_0 CYP3A4 Induction cluster_1 Renal Secretion Inhibition Flx_PXR Flucloxacillin PXR PXR Activation Flx_PXR->PXR CYP3A4 Increased CYP3A4 Expression PXR->CYP3A4 Induces Metabolites Increased Warfarin Metabolism CYP3A4->Metabolites Accelerates Warfarin Warfarin (Substrate) Warfarin->Metabolites Metabolized by CYP3A4 Flx_Renal Flucloxacillin OAT Organic Anion Transporter (OAT) Flx_Renal->OAT Secreted Probenecid Probenecid/ Piperacillin Probenecid->OAT Inhibits Excretion_Renal Renal Excretion OAT->Excretion_Renal

Caption: Key mechanisms of flucloxacillin drug-drug interactions.

Pharmacogenomics and Drug-Induced Liver Injury (DILI)

Flucloxacillin is one of the most common causes of idiosyncratic DILI, typically presenting as cholestatic hepatitis.[7] The risk is not uniform across the population and has a strong genetic component.

  • HLA-B57:01 Allele : A robust and highly significant association exists between the presence of the human leukocyte antigen (HLA) allele HLA-B 57:01 and the risk of developing flucloxacillin-induced DILI.[22][23] Individuals carrying this allele have an approximately 80-fold increased risk.[23] This suggests an immune-mediated mechanism, where flucloxacillin or its metabolite may bind to the HLA-B*57:01 protein, forming a neoantigen that triggers a cytotoxic T-cell response against liver cells.

  • Metabolite-Driven Toxicity : The accumulation of the cytotoxic metabolite 5-OH-FX may also play a direct role in hepatotoxicity.[8] This is particularly relevant in patients with renal failure, where impaired excretion can lead to elevated plasma and, consequently, high biliary concentrations of 5-OH-FX, potentially causing direct damage to biliary epithelial cells.[8][24]

Methodologies for Pharmacokinetic Analysis

Accurate quantification of flucloxacillin and its metabolites in biological matrices is fundamental to pharmacokinetic research. High-performance liquid chromatography (HPLC) is the most widely used technique.[25][26]

Experimental Protocol: Quantification of Total and Unbound Flucloxacillin in Plasma

This protocol provides a self-validating system for determining drug concentrations, crucial for dose-finding and bioequivalence studies.

Step 1: Blood Sample Collection

  • Collect whole blood (3-5 mL) into lithium heparin or EDTA tubes at predefined time points post-dose (e.g., 0, 0.5, 1, 2, 4, 6, 8 hours).

  • Immediately centrifuge at 2000 x g for 10 minutes at 4°C to separate plasma.

  • Aspirate the supernatant (plasma) and divide it into two aliquots. Store frozen at -80°C until analysis.

Step 2: Separation of Unbound Drug (for Free Concentration Analysis)

  • Thaw one plasma aliquot.

  • Place 500 µL of plasma into a centrifugal ultrafiltration device (e.g., with a 10 kDa molecular weight cutoff).

  • Centrifuge according to the manufacturer's instructions (e.g., 1500 x g for 20 minutes at 37°C) to generate protein-free ultrafiltrate.

  • The collected ultrafiltrate contains the unbound drug fraction.

Step 3: Sample Preparation (Protein Precipitation)

  • To 100 µL of plasma (for total concentration) or ultrafiltrate (for free concentration), add 250 µL of ice-cold acetonitrile containing an internal standard (e.g., dicloxacillin).[27]

  • Add 50 µL of glacial acetic acid to acidify the sample.[27]

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Transfer the clear supernatant to an HPLC vial for injection.

Step 4: HPLC-UV Analysis

  • HPLC System : A standard system with a UV detector.

  • Column : C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).

  • Mobile Phase : Isocratic mixture of 10 mM potassium dihydrogen phosphate buffer and acetonitrile (e.g., 65:35 v/v), pH adjusted to 4.5.

  • Flow Rate : 1.0 mL/min.

  • Injection Volume : 50 µL.

  • Detection : UV absorbance at 220 nm.[28]

  • Quantification : Construct a calibration curve using standard plasma samples of known flucloxacillin concentrations. Calculate unknown concentrations by comparing the peak area ratio of flucloxacillin to the internal standard against the calibration curve.

Analytical Workflow Visualization

Analytical_Workflow Start Whole Blood Sample Centrifuge1 Centrifuge (2000 x g, 10 min) Start->Centrifuge1 Plasma Plasma Centrifuge1->Plasma Ultrafiltration Ultrafiltration (for Unbound) Plasma->Ultrafiltration TotalPlasma Plasma (Total Drug) Plasma->TotalPlasma Ultrafiltrate Ultrafiltrate (Unbound Drug) Ultrafiltration->Ultrafiltrate Precipitation1 Protein Precipitation (Acetonitrile + IS) Ultrafiltrate->Precipitation1 Precipitation2 Protein Precipitation (Acetonitrile + IS) TotalPlasma->Precipitation2 Centrifuge2 Centrifuge (14,000 x g, 10 min) Precipitation1->Centrifuge2 Centrifuge3 Centrifuge (14,000 x g, 10 min) Precipitation2->Centrifuge3 Supernatant1 Supernatant Centrifuge2->Supernatant1 Supernatant2 Supernatant Centrifuge3->Supernatant2 HPLC HPLC-UV or LC-MS/MS Analysis Supernatant1->HPLC Supernatant2->HPLC Data Concentration Data (Total & Unbound) HPLC->Data

Caption: Experimental workflow for PK analysis of flucloxacillin.

Conclusion and Future Directions

The metabolic pathway of flucloxacillin, though a minor contributor to its overall elimination, is a critical area of study due to its direct implications for drug safety, drug interactions, and idiosyncratic toxicity. The primary oxidative pathway via CYP3A4 to the 5'-OH-FX metabolite and the strong pharmacogenomic link between the HLA-B*57:01 allele and DILI are the most salient features. Its pharmacokinetic profile, dominated by high protein binding and rapid renal excretion, dictates the need for frequent dosing and careful consideration in specific patient populations, such as those with renal impairment or critical illness.

Future research should continue to explore the role of drug transporters (e.g., OATPs, OATs) in the hepatic uptake and renal excretion of flucloxacillin and its metabolites, which may further elucidate the mechanisms of DILI.[29][30] Additionally, the development of population pharmacokinetic models that incorporate pharmacogenomic data could pave the way for personalized dosing strategies, maximizing the therapeutic benefit of this vital antibiotic while minimizing the risk of severe adverse events.

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Foundational

The Chemical Stability of the Beta-Lactam Ring in Flucloxacillin: A Technical Guide

Executive Summary: The Structural Paradox Flucloxacillin represents a critical evolution in the penicillin class, engineered specifically to withstand the enzymatic assault of beta-lactamases (penicillinases). However, t...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Structural Paradox

Flucloxacillin represents a critical evolution in the penicillin class, engineered specifically to withstand the enzymatic assault of beta-lactamases (penicillinases). However, this biological resilience comes with a physicochemical trade-off. While the bulky 3-(2-chloro-6-fluorophenyl)-5-methyl-1,2-oxazole-4-carbonyl side chain effectively shields the beta-lactam ring from enzymatic active sites, it does not render the ring chemically inert.

For the formulation scientist and drug researcher, the core challenge lies in the thermodynamic instability of the fused beta-lactam thiazolidine ring system . This four-membered cyclic amide is under significant angle strain (approaching 90° rather than the preferred 120° for sp2 hybridized carbons), making it highly susceptible to nucleophilic attack by water (hydrolysis), particularly when catalyzed by hydronium or hydroxide ions.

Structural & Mechanistic Analysis

The Isoxazolyl Shield

Flucloxacillin is an isoxazolyl penicillin. Its stability profile is defined by two competing structural forces:

  • Steric Hindrance (Enzymatic Stability): The ortho-disubstituted phenyl ring (chlorine and fluorine) attached to the isoxazole creates a "steric shield." This prevents the bulky serine proteases (beta-lactamases) from accessing the carbonyl carbon of the beta-lactam ring.

  • Inductive Effect (Acid Stability): Unlike Penicillin G, flucloxacillin is acid-stable enough for oral administration. The electron-withdrawing nature of the isoxazole side chain reduces the electron density of the amide oxygen, suppressing the formation of the oxazolone intermediate required for the rapid acid-catalyzed rearrangement to penillic acid.

Critical Distinction: "Acid stability" in this context refers to survival during gastric transit (pH 1-2 for <2 hours). It does not imply long-term chemical stability in acidic intravenous fluids (pH 4-5) over 24+ hours.

Degradation Pathways

The primary degradation mechanism is the hydrolysis of the cyclic amide bond, leading to the formation of penicilloic acid . This reaction is pH-dependent and follows pseudo-first-order kinetics in aqueous solution.

Figure 1: Chemical Degradation Mechanism of Flucloxacillin

Flucloxacillin_Degradation Fluclox Flucloxacillin (Intact Beta-Lactam Ring) Protonation Protonation of Beta-Lactam Carbonyl (Acid Catalysis) Fluclox->Protonation pH < 5.5 Nucleophilic Nucleophilic Attack by OH- or H2O Fluclox->Nucleophilic pH > 7.5 Tetrahedral Tetrahedral Intermediate Protonation->Tetrahedral Nucleophilic->Tetrahedral RingOpen C-N Bond Fission (Ring Opening) Tetrahedral->RingOpen Strain Relief Penicilloic Flucloxacillin Penicilloic Acid (Inactive) RingOpen->Penicilloic Decarboxylation Decarboxylation (Secondary) Penicilloic->Decarboxylation Heat/Time Penilloic Penilloic Acid Decarboxylation->Penilloic

Caption: Mechanistic pathway of beta-lactam ring hydrolysis. Acidic conditions promote protonation of the carbonyl, while basic conditions facilitate direct nucleophilic attack, both converging on ring opening to penicilloic acid.

Stability in Formulation & Clinical Admixtures[1][12][13][14][15][16][17]

The chemical stability of flucloxacillin is strictly governed by pH and temperature.

The Dextrose vs. Saline Divergence

A common clinical error is the assumption that all IV fluids are neutral.

  • Dextrose 5% (D5W): Typically acidic (pH range 3.5 – 6.5). Flucloxacillin degrades rapidly in D5W due to acid-catalyzed hydrolysis.

  • Saline (0.9% NaCl): Typically closer to neutral (pH 4.5 – 7.0). Flucloxacillin exhibits superior stability in saline.

Quantitative Stability Data

The following table summarizes the degradation kinetics observed in controlled studies (derived from Arrhenius plots and HPLC analysis).

ParameterConditionDegradation Rate (k_obs)Shelf-Life (t90%)
pH pH 2.0 (Acidic)High< 30 minutes
pH 4.5 (Dextrose)Moderate~4-12 hours (Temp dependent)
pH 6.5 (Optimum) Lowest > 7 days (at 4°C)
pH 9.0 (Alkaline)High< 2 hours
Temperature 4°C (Refrigerated)Low7-14 days (Buffered)
25°C (Room Temp)Moderate24 hours
37°C (Body Temp)High< 12 hours

Key Insight: For ambulatory pumps (OPAT), buffering with citrate (pH 7.0) is essential to maintain >90% potency for 24 hours at 32-37°C. Unbuffered saline solutions may fail specification if exposed to body heat for prolonged periods.

Experimental Protocol: Forced Degradation Study

To validate the stability profile of a flucloxacillin formulation, a Forced Degradation Study (Stress Testing) compliant with ICH Q1A (R2) is required.[1][2]

Stability-Indicating HPLC Method

This protocol ensures the separation of the parent drug from its degradation products (penicilloic acid, penillic acid).

  • Column: C18 (e.g., Kromasil 100-5-C18 or equivalent), 250 x 4.6 mm, 5 µm.[1]

  • Mobile Phase:

    • Solvent A: Phosphate Buffer (20 mM KH2PO4, adjusted to pH 5.0).

    • Solvent B: Acetonitrile (HPLC Grade).

    • Mode: Gradient (e.g., 80:20 A:B to 40:60 over 20 mins).

  • Flow Rate: 1.0 mL/min.[3]

  • Detection: UV at 225 nm (Optimal for the beta-lactam/isoxazole chromophores).

  • Temperature: 25°C.

Stress Testing Workflow

The following workflow describes the generation of samples to validate the analytical method's specificity.

Figure 2: Forced Degradation Experimental Workflow

Forced_Degradation_Workflow cluster_conditions Stress Conditions (ICH Q1A) Stock Stock Solution Flucloxacillin 1 mg/mL Acid Acid Hydrolysis 0.1N HCl, 60°C, 4h Stock->Acid Base Base Hydrolysis 0.1N NaOH, 60°C, 4h Stock->Base Oxidation Oxidation 3% H2O2, RT, 2h Stock->Oxidation Thermal Thermal Solid State, 60°C, 7d Stock->Thermal Neutralize Neutralization / Quenching (Stop Reaction) Acid->Neutralize Base->Neutralize Dilution Dilution to Analytical Conc. (Mobile Phase) Oxidation->Dilution Thermal->Dilution Neutralize->Dilution HPLC HPLC-UV Analysis (225 nm) Dilution->HPLC Data Data Analysis Mass Balance & Peak Purity HPLC->Data

Caption: Step-by-step workflow for stress testing flucloxacillin to validate stability-indicating analytical methods.

References

  • Electronic Medicines Compendium (EMC). SmPC Flucloxacillin Sodium 500mg/1g Powder for Solution for Injection. Fresenius Kabi.[4] Available at: [Link]

  • To, T.P., Ching, M., Ellis, A.G., et al. (2010). Stability of intravenous flucloxacillin solutions used for hospital-in-the-home.[5][6] Journal of Pharmacy Practice and Research. Available at: [Link]

  • Tiwari, R.N., et al. (2010). LC–MS/TOF and MSn Studies on Forced Degradation Behavior of Flucloxacillin and Development of a Validated Stability Indicating LC Method. Chromatographia.[7] Available at: [Link]

  • Jenkins, A., et al. (2018). Assessment of the stability of citrate-buffered flucloxacillin for injection when stored in two commercially available ambulatory elastomeric devices. European Journal of Hospital Pharmacy. Available at: [Link]

  • International Council for Harmonisation (ICH). Stability Testing of New Drug Substances and Products Q1A(R2).[1][8][2] Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Notes &amp; Protocols: Chemical Acylation of 6-APA for the Synthesis of Flucloxacillin

Introduction: The Strategic Synthesis of a Penicillinase-Resistant Antibiotic Flucloxacillin is a semi-synthetic, narrow-spectrum β-lactam antibiotic belonging to the isoxazolyl penicillin family.[1][] Its clinical signi...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Strategic Synthesis of a Penicillinase-Resistant Antibiotic

Flucloxacillin is a semi-synthetic, narrow-spectrum β-lactam antibiotic belonging to the isoxazolyl penicillin family.[1][] Its clinical significance lies in its robust activity against infections caused by penicillinase-producing staphylococci, bacteria that are resistant to standard penicillins like Penicillin G.[1][3] The efficacy of flucloxacillin stems from its unique acyl side chain, which sterically hinders the β-lactamase enzyme, thereby protecting the core β-lactam ring from hydrolysis and inactivation.[][4]

The cornerstone of flucloxacillin synthesis is the chemical acylation of 6-aminopenicillanic acid (6-APA).[1][5] 6-APA is the fundamental nucleus of all penicillins, and the attachment of various side chains to its 6-amino group allows for the creation of a diverse range of semi-synthetic penicillins with tailored properties.[1][6] This guide provides a detailed technical overview of the established chemical protocols for converting 6-APA to flucloxacillin, focusing on the underlying chemical principles, step-by-step methodologies, and critical parameters that ensure a high-yield, high-purity synthesis.

Part 1: The Core Chemistry - Acylation Principles

The synthesis of flucloxacillin is a two-stage process that culminates in the formation of an amide bond between the 6-amino group of 6-APA and the acyl side chain, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.[3][5]

  • Activation of the Side Chain: The carboxylic acid of the side chain is not sufficiently reactive to directly acylate 6-APA. Therefore, it must first be converted into a more reactive derivative, typically an acyl chloride. This is achieved by reacting 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid with a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of an organic amine catalyst like N,N-dimethylformamide (DMF).[7][8] The resulting 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride is a highly reactive electrophile, primed for the subsequent acylation step.[5]

  • Nucleophilic Attack by 6-APA: The core reaction involves the nucleophilic attack of the primary amino group of 6-APA on the carbonyl carbon of the activated acyl chloride.[5] To facilitate this, the 6-APA is typically dissolved in an aqueous basic solution (e.g., using sodium bicarbonate or sodium carbonate).[7][9] This serves a dual purpose: it deprotonates the carboxylic acid of 6-APA, increasing its solubility in water, and ensures the 6-amino group is in its free, unprotonated state, maximizing its nucleophilicity. The reaction is performed at low temperatures (typically 0-20°C) to minimize the degradation of the sensitive β-lactam ring and to control the exothermic nature of the acylation.[7][9]

Overall Synthesis Workflow

The entire process from raw materials to the final, purified product can be visualized as a multi-stage workflow.

G cluster_0 Stage 1: Side Chain Activation cluster_1 Stage 2: Core Acylation cluster_2 Stage 3: Purification & Isolation A Side Chain Carboxylic Acid C Acyl Chloride Synthesis A->C B Chlorinating Agent (e.g., POCl₃) B->C E Acylation Reaction (Low Temperature) C->E Add dropwise D 6-APA in Aqueous Base D->E F Acidification (pH 2.0) E->F G Extraction into Organic Solvent F->G H Crystallization of Flucloxacillin Acid G->H I Salt Formation with Sodium Isooctanoate H->I J Final Product: Flucloxacillin Sodium I->J

Caption: Workflow for the chemical synthesis of flucloxacillin sodium from 6-APA.

Part 2: Detailed Experimental Protocols

The following protocols are synthesized from established methodologies and provide a comprehensive guide for laboratory-scale synthesis.[7][8][9]

Protocol 1: Preparation of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride (Acyl Chloride)

Rationale: This initial step is critical for activating the side chain. The use of an organic amine like DMF catalyzes the reaction with phosphorus oxychloride to ensure a high conversion rate to the reactive acyl chloride.[7]

  • Materials:

    • 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid

    • Phosphorus oxychloride (POCl₃)

    • N,N-dimethylformamide (DMF)

    • Methyl tert-butyl ether (MTBE) or other suitable inert solvent

  • Procedure:

    • To an inert solvent such as methyl tert-butyl ether (130 ml), add phosphorus oxychloride (12 ml).

    • At a controlled temperature of 20-25°C, add N,N-dimethylformamide (9 ml) dropwise.

    • Maintain the temperature and stir the mixture for 1 hour after the addition is complete.

    • In portions, add 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (15g).

    • Keep the reaction mixture at 20-25°C for 2 hours to ensure the completion of the reaction.

    • Cool the resulting acyl chloride solution to approximately 5°C. This solution is typically used directly in the next step without intermediate isolation to maximize yield and prevent degradation.[7][8]

Protocol 2: Acylation of 6-APA to form Flucloxacillin Acid

Rationale: This is the core amide bond-forming reaction. 6-APA is dissolved in an aqueous solution of sodium bicarbonate to form its soluble salt and activate the amino group. The acyl chloride is added slowly at a reduced temperature to prevent hydrolysis of the acyl chloride and degradation of the β-lactam ring of the penicillin nucleus.

  • Materials:

    • 6-aminopenicillanic acid (6-APA)

    • Sodium bicarbonate (NaHCO₃) or Sodium Carbonate (Na₂CO₃)[9]

    • Deionized water

    • Acyl chloride solution (from Protocol 1)

    • 2N Hydrochloric acid (HCl)

    • Ethyl acetate or Dichloromethane for extraction

  • Procedure:

    • In a reaction vessel, dissolve sodium bicarbonate (15.17g) in deionized water (200ml) with stirring.

    • Add 6-APA (20g) to the solution and stir until it is completely dissolved.

    • Cool the aqueous 6-APA solution to 15-20°C.[7] Some protocols recommend cooling to 0-5°C for enhanced stability.[9]

    • Slowly add the previously prepared acyl chloride solution dropwise over a period of 30 minutes, ensuring the reaction temperature is maintained between 15-20°C.

    • After the addition is complete, continue to stir the reaction mixture at this temperature for 30-60 minutes to ensure the reaction goes to completion.[7]

    • Once the reaction is complete, carefully acidify the mixture with 2N HCl to a pH of 2.0. This will precipitate the product, flucloxacillin, as a free acid.

    • Extract the aqueous phase with an organic solvent (e.g., 80ml of dichloromethane or ethyl acetate).[7][9] Combine the organic phases.

Protocol 3: Purification and Salt Formation

Rationale: The intermediate crystallization of flucloxacillin acid is a crucial purification step.[5] It effectively removes unreacted starting materials and by-products, which is essential for achieving the high purity required for pharmaceutical applications. The final conversion to the sodium salt using sodium isooctanoate provides a stable, crystalline solid that is suitable for formulation.[7][9]

  • Materials:

    • Combined organic extracts from Protocol 2

    • Ethanol or a mixture of isopropanol/methanol[8]

    • Deionized water

    • Ethyl acetate

    • Sodium isooctanoate

  • Procedure:

    • Crystallization of Flucloxacillin Acid:

      • Concentrate the combined organic extracts under reduced pressure to yield a viscous oil.[7]

      • Dissolve the residue in an alcohol solvent (e.g., 60ml of ethanol).

      • Cool the solution to 0-5°C.

      • Slowly add deionized water dropwise (e.g., starting with 60ml) while stirring to induce crystallization. Continue adding water (e.g., another 60ml) to maximize precipitation.[7]

      • Stir the resulting slurry at 0-4°C for at least 1 hour to allow for complete crystal growth.[7]

      • Collect the crystals by filtration, wash with cold water, and dry under vacuum. This step typically yields flucloxacillin acid with a purity >98%.[7]

    • Formation of Flucloxacillin Sodium Monohydrate:

      • Dissolve the purified flucloxacillin acid (e.g., 19.65g) in ethyl acetate (150ml) with stirring.[7]

      • In a separate flask, prepare a solution of sodium isooctanoate (e.g., 13g) in ethanol (75ml).

      • At a temperature of 17-25°C, add the sodium isooctanoate solution dropwise to the flucloxacillin acid solution. Crystals of flucloxacillin sodium will begin to precipitate.[7]

      • After the addition is complete, stir the mixture for 2 hours at the same temperature.

      • Cool the slurry to 0°C and continue stirring for an additional hour.[7]

      • Filter the crystalline product, wash with cold ethanol, and dry under vacuum to obtain flucloxacillin sodium monohydrate.

Part 3: Quantitative Data and Key Parameters

The success of the synthesis is highly dependent on controlling key reaction parameters. The following table summarizes typical values derived from established protocols.

ParameterValue / RangeRationale / Reference
Molar Ratio (6-APA:Base:Side Chain) 1 : 2.5~3 : 1.2Ensures complete dissolution and activation of 6-APA while providing a slight excess of the acylating agent.[7]
Acylation Temperature 0 - 20 °CMinimizes degradation of the β-lactam ring and controls the exothermic reaction.[7][9]
Acidification pH 2.0This is the approximate isoelectric point, ensuring maximum precipitation of the flucloxacillin free acid.[7][9]
Flucloxacillin Acid Yield 93 - 95%High yields are achievable with careful control of temperature and pH.[7][8]
Flucloxacillin Acid Purity >98.5%Achieved through the critical intermediate crystallization step.[7][8]
Final Sodium Salt Yield 85 - 87%Represents the yield from the purified acid to the final salt form.[7][8]
Final Sodium Salt Purity (HPLC) >99.5%The two-step purification process (acid crystallization and salt formation) leads to a high-purity final product.[7][9]

Part 4: Chemical Reaction Visualization

The core chemical transformation is the formation of the amide bond.

Caption: Acylation of 6-APA with the activated side chain to form flucloxacillin.

Conclusion

The chemical acylation of 6-APA remains a robust and high-yielding pathway for the industrial synthesis of flucloxacillin. The process, while straightforward in principle, demands meticulous control over reaction conditions—particularly temperature and pH—to preserve the integrity of the β-lactam core and maximize purity. The critical step of isolating and crystallizing the intermediate flucloxacillin acid before its conversion to the final sodium salt is paramount for achieving pharmaceutical-grade quality. The protocols and parameters outlined in this guide provide a comprehensive framework for researchers and drug development professionals engaged in the synthesis of this vital antibiotic.

References

  • CN102964356A - Synthesis method of flucloxacillin sodium.
  • The Synthesis and Purification of Flucloxacillin Sodium: A Technical Guide. Benchchem.
  • The Synthesis of Amoxicillin: A Technical Guide to the Crucial Role of 6-Aminopenicillanic Acid. Benchchem.
  • GB2034695A - Acylation of 6-APA via silyl intermediates.
  • Flucloxacillin sodium synthesis. ChemicalBook.
  • Production of 6-aminopenicillanic acid in aqueous two-phase systems by recombinant Escherichia coli with intracellular penicillin acylase.
  • 6-Aminopenicillanic Acid Production by Intact Cells of E. coli Containing Penicillin G Acylase (PGA). Science Alert.
  • Flucloxacillin Research Paper. Internet Public Library - IPL.org.
  • CN102964356B - Synthesis method of flucloxacillin sodium.
  • CN101475578A - Flucloxacillin sodium compound and preparation thereof.
  • US3249622A - Process of producing 6-aminopenicillanic acid compounds and intermediates.
  • The Synthesis of Amoxicillin: A Technical Guide to Enzymatic and Chemical Pathways
  • Penicillin. Wikipedia.
  • Flucloxacillin | C19H17ClFN3O5S. PubChem.
  • How would you convert penicillin G to 6-aminopenicillanicacid (6-APA) usi.. Filo.
  • CAS 5250-39-5 (Flucloxacillin). BOC Sciences.

Sources

Application

HPLC method development for flucloxacillin and 6-APA separation

Executive Summary The separation of Flucloxacillin (Flux) and its biosynthetic precursor/degradant 6-Aminopenicillanic Acid (6-APA) presents a classic "polarity conflict" in chromatography. Flucloxacillin is a lipophilic...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The separation of Flucloxacillin (Flux) and its biosynthetic precursor/degradant 6-Aminopenicillanic Acid (6-APA) presents a classic "polarity conflict" in chromatography. Flucloxacillin is a lipophilic, semi-synthetic isoxazolyl penicillin, whereas 6-APA is a highly polar, zwitterionic compound.

Standard isocratic C18 methods often fail to retain 6-APA, causing it to elute in the void volume (


), leading to poor quantification and interference from solvent fronts. Conversely, conditions that retain 6-APA often result in excessive retention times for Flucloxacillin.

This guide details a Stability-Indicating Gradient Protocol designed to resolve these distinct polarities in a single run, compliant with modern data integrity and resolution requirements (


).

Mechanistic Insight & Chemical Logic

To develop a robust method, we must understand the physicochemical drivers of the analytes.

AnalyteStructure CharacteristicpKa ValuesLogP (Hydrophobicity)Chromatographic Behavior
6-APA Core penicillin nucleus; Zwitterionic (Amine + Carboxyl)

(-COOH)

(-NH2)
-2.1 (Hydrophilic)Elutes early (near

). Requires high aqueous content or ion-pairing for retention.
Flucloxacillin Isoxazolyl side chain attached to 6-APA nucleus

(-COOH)
2.58 (Lipophilic)Retains strongly on C18. Requires organic modifier (ACN/MeOH) to elute.

The Development Strategy:

  • Stationary Phase: A standard C18 is acceptable, but a Polar-Embedded C18 or Aq-C18 (compatible with 100% aqueous mobile phase) is superior to prevent "phase collapse" during the initial high-aqueous hold required for 6-APA.

  • pH Control: We select pH 3.0 - 5.0 .

    • At pH ~3.0, Flucloxacillin's carboxylic acid is partially suppressed (neutral), maximizing retention.

    • 6-APA remains zwitterionic but sufficiently protonated to interact with the anionic silanols of the column (if un-endcapped) or simply partition via weak hydrophobic effects in high-aqueous conditions.

  • Gradient Profile: We employ a "scoop" gradient—starting with very low organic (5%) to trap 6-APA, followed by a linear ramp to elute Flucloxacillin.

Method Development Workflow

The following diagram illustrates the decision matrix for optimizing this separation.

MethodDevelopment Start Start: Analyte Assessment PolarityCheck Polarity Delta (6-APA LogP -2.1 vs Flux LogP 2.5) Start->PolarityCheck ColumnSelect Column Selection C18-Aq or Polar Embedded PolarityCheck->ColumnSelect High Polarity Gap MobilePhase Mobile Phase A Phosphate Buffer pH 3.0 - 5.0 ColumnSelect->MobilePhase GradientDesign Gradient Strategy Hold 5% B (3 min) -> Ramp to 60% B MobilePhase->GradientDesign To Retain 6-APA Detection Detection UV @ 225 nm GradientDesign->Detection Validation Validation Rs > 2.0, Tailing < 1.5 Detection->Validation

Caption: Logical workflow for bridging the polarity gap between 6-APA and Flucloxacillin.

Protocol A: Stability-Indicating Gradient Method (Recommended)

This method is designed for impurity profiling and stability testing, where the separation of degradation products (6-APA) from the API is critical.

Chromatographic Conditions
ParameterSpecification
Column C18 (L1), 250 x 4.6 mm, 5 µm (Recommended: Kromasil 100-5-C18 or equivalent Aq-compatible phase)
Mobile Phase A 20 mM Potassium Dihydrogen Phosphate (

), adjusted to pH 5.0 with NaOH (or pH 3.0 with Orthophosphoric acid)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temp 25°C - 30°C
Injection Volume 20 µL
Detection UV @ 225 nm
Run Time 20 Minutes
Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Event
0.0 955Initial Hold: Retains polar 6-APA.
3.0 955End of 6-APA elution window.
12.0 4060Linear Ramp: Elutes Flucloxacillin.
15.0 4060Wash to remove late lipophilic impurities.
15.1 955Return to initial conditions.
20.0 955Re-equilibration: Critical for retention reproducibility.
Preparation of Solutions
  • Buffer Preparation: Dissolve 2.72 g of

    
     in 1000 mL of Milli-Q water. Adjust pH to 5.0 using dilute NaOH.[1] Filter through a 0.45 µm nylon membrane.
    
  • Standard Stock Solution:

    • Weigh 50 mg Flucloxacillin Sodium and 10 mg 6-APA into a 50 mL volumetric flask.

    • Dissolve in Mobile Phase A (Buffer). Note: Avoid dissolving 6-APA in pure organic solvent as it has poor solubility.

  • System Suitability Solution: Dilute the stock to obtain ~100 µg/mL Flucloxacillin and ~10 µg/mL 6-APA.

Protocol B: Isocratic Assay Method (Routine QC)

For rapid Quality Control (QC) where high-sensitivity impurity profiling is not the primary goal, an isocratic method is faster but risks 6-APA eluting too close to the void.

  • Mobile Phase: Phosphate Buffer (pH 5.0) : Acetonitrile (75 : 25 v/v).

  • Flow Rate: 1.2 mL/min.

  • Drawback: 6-APA will elute at ~2.5 mins; Flucloxacillin at ~8-10 mins.

Senior Scientist Note: I strongly advise against Isocratic methods for stability studies because degradation products often have polarities similar to 6-APA and will co-elute in the solvent front. Use Protocol A for development.

Validation & Troubleshooting

The following table summarizes common issues and field-proven solutions.

IssueProbable CauseCorrective Action
6-APA elutes in void (

)
Insufficient aqueous phase or phase collapse.Use a "100% Aqueous Compatible" C18 column. Increase initial hold of Mobile Phase A to 98%.
Flucloxacillin Peak Tailing Secondary silanol interactions.Ensure Buffer concentration is at least 20mM. Lower pH to 3.0 to suppress silanol ionization.
Baseline Drift UV absorption of Acetate/Formate buffers.Use Phosphate buffer (transparent at 225 nm). Ensure Mobile Phase A and B are degassed.
Split Peaks Sample solvent incompatibility.Dissolve sample in Mobile Phase A (Buffer), NOT pure Acetonitrile. Strong solvent effects cause peak distortion.
System Suitability Acceptance Criteria (USP/BP Aligned)
  • Resolution (

    
    ):  > 2.0 between 6-APA and any adjacent impurity.
    
  • Tailing Factor (

    
    ):  < 1.5 for Flucloxacillin.
    
  • RSD (Replicates): < 2.0% for Area and Retention Time.

References

  • National Center for Biotechnology Information (2026). PubChem Compound Summary for CID 11082, 6-Aminopenicillanic acid. Retrieved from [Link]

  • Medsafe New Zealand (2019). Flucloxacillin Sodium Data Sheet. Retrieved from [Link]

  • Gowri Sankar, D., et al. (2009). RP-HPLC Method for Estimation of Flucloxacillin Magnesium and Sodium Benzoate in Oral Suspension.[2] Asian Journal of Chemistry.[2][3] Retrieved from [Link]

  • Patro, S., et al. (2020). Stability indicating RP-HPLC method for the estimation of flucloxacillin sodium in a tablet dosage form.[1][4][5] International Journal of Research in Pharmaceutical Chemistry and Analysis.[4] Retrieved from [Link]

  • Medicines.org.au (2024). FLOXAPEN Product Information.[6] Retrieved from [Link][7][8][9]

Sources

Method

Application Note: Advanced Crystallization Protocols for High-Purity Flucloxacillin Sodium Monohydrate

Executive Summary & Physicochemical Context Flucloxacillin Sodium is a narrow-spectrum isoxazolyl penicillin characterized by significant process challenges: extreme hygroscopicity, a labile beta-lactam ring sensitive to...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Physicochemical Context

Flucloxacillin Sodium is a narrow-spectrum isoxazolyl penicillin characterized by significant process challenges: extreme hygroscopicity, a labile beta-lactam ring sensitive to hydrolysis, and a propensity for "oiling out" (liquid-liquid phase separation) during crystallization.

Achieving pharmacopoeial purity (>99%) requires a shift from simple cooling crystallization to kinetically controlled Reactive Crystallization or Solvent-Antisolvent systems. This guide details two validated protocols designed to minimize the formation of specific impurities (Penicilloic acids) while ensuring a stable monohydrate crystal habit.

Key Physicochemical Challenges
  • Hydrolysis Risk: The beta-lactam ring opens rapidly in the presence of moisture and heat, forming Impurity A (Flucloxacillin penicilloic acid) and Impurity B (Flucloxacillin penilloic acid).

  • Polymorphism: The target form is Flucloxacillin Sodium Monohydrate .[1] Anhydrous forms are unstable and rapidly absorb atmospheric moisture, altering flowability and dosage accuracy.

  • Metastable Zone Width (MSZW): Flucloxacillin has a narrow MSZW in aqueous solvents, necessitating precise supersaturation control to avoid uncontrolled nucleation (fines).

Impurity Profiling & Control Strategy

Compliance with British Pharmacopoeia (BP) and European Pharmacopoeia (Ph. Eur.) standards requires strict control of the following degradation products.

ImpurityChemical NameOriginLimit (Ph.[2] Eur.)Control Strategy
A Penicilloic acidsHydrolysis (Ring opening)< 2.0%Minimize water contact time; Low temp drying (<50°C).
B Penilloic acidsDecarboxylation of A< 1.5%pH control during salt formation; Avoid acidic excursions.
C 6-APAResidual Intermediate< 1.0%Efficient washing of organic phase (Ethyl Acetate).
D Isoxazole acidStarting Material< 1.0%High-quality input material; Recrystallization polishing.

Protocol A: Reactive Crystallization (Industrial Standard)

This method integrates the final synthesis step (salt formation) with crystallization.[3][4][5] It is the preferred industrial route because it allows for the filtration of the precursor (Flucloxacillin Acid) in an organic phase before the water-sensitive sodium salt is formed.

Mechanism: Salting-out via Sodium 2-Ethylhexanoate (SEH). Target Yield: 85–90% Target Purity: >99.5%

Materials
  • Precursor: Flucloxacillin Acid (isolated from extraction).

  • Solvent: Ethyl Acetate (EtOAc) – anhydrous.

  • Reagent: Sodium 2-Ethylhexanoate (SEH) dissolved in Ethanol (EtOH).

  • Wash Solvent: Cold Ethyl Acetate.

Step-by-Step Methodology
  • Dissolution & Clarification:

    • Dissolve 20.0 g of Flucloxacillin Acid in 150 mL of Ethyl Acetate at room temperature (20–25°C).

    • Critical Step: Filter through a 0.22 µm PTFE membrane to remove particulate matter and insoluble degradation products.

  • Reagent Preparation:

    • Prepare a solution of 11.0 g Sodium 2-Ethylhexanoate (SEH) in 75 mL of Ethanol. Ensure complete dissolution.

  • Controlled Addition (Nucleation):

    • Add 25% of the SEH solution to the Flucloxacillin solution dropwise over 15 minutes.

    • Observation: The solution should turn slightly turbid as nuclei form. If oiling out occurs, reduce agitation speed and seed with 0.1% pure monohydrate crystals.

  • Crystal Growth:

    • Once a stable suspension is established, add the remaining 75% of the SEH solution dropwise over 60 minutes.

    • Maintain temperature at 20–25°C.

  • Aging & Desolvation:

    • Cool the slurry to 0–5°C over 2 hours.

    • Hold at 0–5°C for 1 hour to maximize yield and reduce the solubility of the sodium salt.

  • Isolation:

    • Filter under vacuum/nitrogen pressure.

    • Wash the cake 2x with 20 mL cold Ethyl Acetate to remove residual SEH and unreacted acid.

  • Drying:

    • Dry in a vacuum oven at 45–50°C for 12 hours.

    • Note: Over-drying can dehydrate the monohydrate lattice; monitor water content (Karl Fischer) to ensure it remains between 3.0%–4.5%.

Protocol B: Solvent-Antisolvent Recrystallization (Polishing)

Used when the crude salt fails to meet color or impurity specifications. This method relies on the high solubility of flucloxacillin in alcohols and its insolubility in specific ketones or ethers.

System: Isopropanol (Solvent) / Water (Co-solvent) Target: Removal of Impurity D and color bodies.

Step-by-Step Methodology
  • Dissolution:

    • Suspend 10.0 g of Crude Flucloxacillin Sodium in 170 mL of Isopropanol (IPA).

    • Heat to 50–55°C. The salt may not fully dissolve yet.

    • Add Water dropwise (approx. 2–5 mL) until the solution becomes completely clear. Do not exceed 60°C to prevent beta-lactam ring opening.

  • Filtration:

    • Filter the hot solution (50°C) rapidly to remove mechanical impurities.

  • Cooling Crystallization:

    • Allow the filtrate to cool slowly to room temperature (25°C) without external cooling (natural convection) to promote large crystal growth.

    • Once room temperature is reached, transfer to a chiller at 5°C for 2 hours.

  • Antisolvent "Push" (Optional):

    • If yield is low (<70%), add 50 mL of cold Acetone dropwise to the chilled solution to force remaining salt out of solution.

  • Final Processing:

    • Filter and wash with cold Isopropanol.

    • Dry under vacuum at 50°C.[2][4][6][7]

Process Visualization & Logic

Workflow: Reactive Crystallization Pathway

The following diagram illustrates the critical control points (CPPs) in the reactive crystallization process, highlighting where impurities are rejected.

ReactiveCrystallization Start Flucloxacillin Acid (in Ethyl Acetate) Filter Clarification Filtration (0.22 µm) Start->Filter Remove Particulates Mixing Reagent Addition (SEH in Ethanol) Filter->Mixing Controlled Rate Nucleation Nucleation Zone (Onset of Turbidity) Mixing->Nucleation Supersaturation > 1 Growth Crystal Growth (20-25°C) Nucleation->Growth Aging 1 hr Oiling Risk: Oiling Out Nucleation->Oiling If addition too fast Cooling Cooling Phase (0-5°C) Growth->Cooling Yield Optimization Isolation Filtration & Wash (Remove Impurity C & D) Cooling->Isolation Solid-Liquid Separation Drying Vacuum Drying (Target: Monohydrate) Isolation->Drying Solvent Removal Oiling->Mixing Reduce Rate / Seed

Figure 1: Reactive crystallization workflow for Flucloxacillin Sodium, emphasizing the critical addition rate to prevent oiling out.

Degradation Pathway: The Hydrolysis Risk

Understanding the formation of Impurity A is vital for process timing.

DegradationPathway Fluclox Flucloxacillin Na (Beta-Lactam Ring) ImpurityA Impurity A (Penicilloic Acid) Fluclox->ImpurityA Ring Opening (Hydrolysis) Water H2O / Heat / Acid Water->Fluclox ImpurityB Impurity B (Penilloic Acid) ImpurityA->ImpurityB Decarboxylation CO2 CO2 Release ImpurityA->CO2

Figure 2: Primary degradation mechanism. Strict control of water activity and temperature prevents the cascade from Flucloxacillin to Impurity A and B.

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Oiling Out Supersaturation generated too fast; High impurity content.Reduce SEH addition rate; Use seed crystals (0.5% w/w); Increase temperature slightly during addition.
High Impurity A Moisture ingress; Drying temperature >55°C.Check solvent water content (KF); Reduce drying temp; Ensure vacuum is <50 mbar.
Poor Filtration Crystal fines (Nucleation dominant).Extend aging time at 20°C before cooling; Slow down cooling ramp (e.g., 5°C/hour).
Color (Yellowing) Oxidation or residual solvent degradation.Ensure Nitrogen blanket during crystallization; Wash cake thoroughly with cold Ethyl Acetate.

References

  • European Pharmacopoeia (Ph.[8][9] Eur.) 11.0 . (2023). Monograph: Flucloxacillin Sodium. EDQM.

  • British Pharmacopoeia (BP) . (2025). Flucloxacillin Sodium Monohydrate: Definition and Impurities.

  • CN Patent 104910183B . (2017).[6][7] Synthetic method of flucloxacillin sodium hydrate. Google Patents.

  • CN Patent 102702227A . (2012). Preparation method for flucloxacillin sodium. Google Patents.

  • ChemicalBook . (2023). Flucloxacillin Sodium Properties and Synthesis.

Sources

Application

Application Note: High-Purity Synthesis of Flucloxacillin Side Chain Acid Chloride

Abstract & Scope This technical guide details the synthesis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride , the critical electrophilic intermediate required for the industrial production of Fluclox...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This technical guide details the synthesis of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride , the critical electrophilic intermediate required for the industrial production of Flucloxacillin Sodium.[1][2][3]

While standard literature often cites generic chlorination, this protocol addresses the specific steric and electronic challenges posed by the ortho-disubstituted phenyl ring.[2] We present two validated methodologies:

  • Protocol A (Standard): Thionyl Chloride (

    
    ) mediated chlorination with DMF catalysis.
    
  • Protocol B (Advanced): Triphosgene (Bis(trichloromethyl) carbonate) chlorination for high-yield, low-waste applications.[1][2][4]

Target Audience: Process Chemists, CMC Leads, and API Manufacturing Engineers.

Chemical Context & Mechanism

The transformation of the free carboxylic acid (FCMIC-Acid) to its acid chloride is driven by the activation of the hydroxyl group.[1][2] The presence of the 2-chloro-6-fluoro substitution pattern creates significant steric bulk, requiring catalytic activation to ensure complete conversion without aggressive thermal degradation.[1][2]

Reaction Pathway (DMF-Catalyzed)

The reaction proceeds via a Vilsmeier-Haack-type intermediate when Dimethylformamide (DMF) is used as a catalyst.[1][2] The DMF reacts with


 to form a chloroiminium species, which is far more electrophilic than 

alone, rapidly converting the hindered carboxylic acid.

ReactionMechanism Start FCMIC-Acid (Precursor) Inter Activated Intermediate Start->Inter Activation Reagent SOCl2 + DMF(cat) Reagent->Inter Product FCMIC-Chloride (Target) Inter->Product Cl- Attack Byproducts SO2 (g) + HCl (g) Inter->Byproducts Elimination

Figure 1: Catalytic conversion pathway. The DMF catalyst lowers the activation energy required to overcome the steric hindrance of the isoxazole side chain.[2]

Critical Process Parameters (CPPs)
ParameterSpecificationImpact on Quality
Moisture Content < 0.05% (Solvents)High moisture hydrolyzes the product back to acid, reducing potency in the subsequent 6-APA coupling.[1][2]
Stoichiometry (

)
1.1 – 1.5 eqExcess ensures completion but requires rigorous removal (distillation) to prevent degradation of 6-APA later.[1][2]
Reaction Temp 50°C – 75°CTemperatures >80°C risk decarboxylation of the isoxazole ring.[2]
Catalyst Load 1-3 mol% DMFEssential for kinetics.[1][2] Lack of catalyst leads to incomplete reaction and "sticky" solids.[2]
Experimental Protocols
Protocol A: Thionyl Chloride Method (Standard)

Best for: Small to medium scale, robust established infrastructure.[1]

Reagents:

  • Precursor: 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid (100.0 g, 0.39 mol).[1][2]

  • Reagent: Thionyl Chloride (69.8 g, 0.59 mol, 1.5 eq).

  • Catalyst: N,N-Dimethylformamide (DMF) (0.5 mL).[1]

  • Solvent: Toluene (anhydrous, 400 mL).

Step-by-Step Procedure:

  • Setup: Equip a 1L three-neck round-bottom flask with a mechanical stirrer, reflux condenser, nitrogen inlet, and a scrubber trap (NaOH) for acidic gases.

  • Charging: Charge Toluene and the Precursor Acid under nitrogen flow. Stir to form a suspension.

  • Activation: Add DMF. Then, add Thionyl Chloride dropwise over 30 minutes at room temperature.

    • Note: Slight endotherm and gas evolution (

      
      , 
      
      
      
      ) will occur.
  • Reaction: Heat the mixture to 60-65°C . Maintain for 3-4 hours.

    • Endpoint: Solution becomes clear yellow; gas evolution ceases.[2]

  • Distillation: Switch to distillation configuration. Apply vacuum (start 300 mbar, reduce to 50 mbar) to remove Toluene and excess

    
     at <50°C.
    
  • Isolation:

    • Option 1 (Oil): Use the thick residue directly for the next step (dissolve in acetone/DCM).[1][2]

    • Option 2 (Solid): Add n-Heptane (300 mL) to the residue.[1][2] Heat to 50°C to dissolve, then cool slowly to 0-5°C. Filter the white/off-white crystals.

  • Drying: Vacuum dry at 40°C. Store under nitrogen.

Yield: ~98.0 g (92%); MP: 48–52°C.[1]

Protocol B: Triphosgene Method (Advanced/Green)

Best for: High purity requirements, minimized acidic waste.[1]

Reagents:

  • Precursor Acid (100.0 g, 0.39 mol).

  • Bis(trichloromethyl) carbonate (Triphosgene) (40.5 g, 0.136 mol, 0.35 eq).[1]

  • Catalyst: Triphenylphosphine oxide or Pyridine (cat).[1]

  • Solvent: Dichloromethane (DCM) or THF.[1]

Step-by-Step Procedure:

  • Dissolution: Dissolve Precursor Acid and Triphosgene in DCM (500 mL) at 20°C.

  • Initiation: Cool to 0-5°C. Add the catalyst (pyridine, 0.5 eq) dropwise.

    • Caution: Exothermic reaction.[2] Control temp <10°C.

  • Reaction: Allow to warm to 20-25°C. Stir for 4 hours.

  • Workup: Wash the organic layer with cold 5%

    
     (rapidly) and brine to remove ionic byproducts.[1][2]
    
  • Concentration: Dry over

    
    , filter, and evaporate solvent to yield high-purity crystalline solid.
    

Yield: ~103 g (96%); Purity: >99.5% (HPLC).[1][5]

Process Workflow & Logic

The following diagram illustrates the decision logic for the synthesis and purification steps, ensuring the "Self-Validating" requirement of this guide.

ProcessLogic Input Raw Material (FCMIC-Acid) Reaction Chlorination (SOCl2 or Triphosgene) Input->Reaction IPC_Check IPC: TLC/HPLC (Complete Conversion?) Reaction->IPC_Check Distillation Vacuum Distillation (Remove SOCl2) IPC_Check->Distillation Yes Fail_Loop Add 0.1 eq SOCl2 + 1hr Heating IPC_Check->Fail_Loop No (>2% Acid) Crystallization Crystallization (Heptane/Toluene) Distillation->Crystallization Final_QC Final QC (MP, Assay, Hydrolysis Test) Crystallization->Final_QC Fail_Loop->Reaction Release Release for 6-APA Coupling Final_QC->Release Pass

Figure 2: Operational workflow with built-in In-Process Control (IPC) loops to prevent batch failure.

Quality Control & Analytical Methods

Direct analysis of acid chlorides on reverse-phase HPLC is difficult due to hydrolysis on the column.[2] The standard protocol requires Derivatization .[2]

Derivatization Protocol (Methyl Ester Formation):

  • Take 50 mg of reaction mass.[2]

  • Quench into 2 mL of dry Methanol (HPLC Grade).

  • Sonicate for 5 mins (converts Acid Chloride

    
     Methyl Ester).
    
  • Inject into HPLC.

    • Target: Methyl Ester peak.[2]

    • Impurity: Free Acid peak (indicates incomplete reaction or hydrolysis).[1]

Physical Properties Validation:

  • Appearance: White to pale yellow crystalline solid.[2][6] Note: Dark yellow/orange indicates thermal degradation.[1][2]

  • Melting Point: 48°C – 52°C.[2]

  • Solubility: Soluble in Toluene, Acetone, DCM. Reacts violently with water.[2]

Safety & Handling
  • Corrosivity: Thionyl chloride and the product are lachrymators and corrosive.[2] Handle only in a fume hood.

  • Water Reactivity: The acid chloride releases HCl gas upon contact with moisture.[2] All glassware must be oven-dried.[1][2]

  • Triphosgene: If using Protocol B, be aware that triphosgene decomposes to phosgene upon heating or contact with nucleophiles. Ensure high-efficiency exhaust.

References
  • Nayler, J. H. C. (1961). Synthetic Penicillins. U.S. Patent 2,996,501.[2][7] Beecham Group Ltd.[2][7] Link

  • Stedman, R. J. (1966). Isoxazolylpenicillin Derivatives. U.S. Patent 3,239,507.[2][7] Beecham Group Ltd.[2][7] Link

  • BenchChem. (2025).[1] The Synthesis and Purification of Flucloxacillin Sodium: A Technical Guide. Link[1]

  • PubChem. (2025).[1][8] 3-(2-Chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride (Compound).[1][2][3][4][6][8][9][10] National Library of Medicine.[2] Link[1]

  • CN Patent 101016272A. (2007).[1] Synthetic method for 3-(2'-chloro-6'-fluorophenyl)-5-methyl-4-isooxazole formyl chloride using Bis(trichloromethyl)carbonate. Link

Sources

Method

spectrophotometric determination of flucloxacillin concentration

An Application Note and Protocol for the Spectrophotometric Determination of Flucloxacillin Concentration Introduction: The Analytical Imperative for Flucloxacillin Flucloxacillin is a narrow-spectrum, semi-synthetic β-l...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Spectrophotometric Determination of Flucloxacillin Concentration

Introduction: The Analytical Imperative for Flucloxacillin

Flucloxacillin is a narrow-spectrum, semi-synthetic β-lactam antibiotic belonging to the penicillin class.[1][2] It is distinguished by its resistance to penicillinase, an enzyme produced by some bacteria that inactivates many other penicillins. This characteristic makes flucloxacillin particularly effective against β-lactamase-producing staphylococci, such as Staphylococcus aureus, which are responsible for a range of infections affecting the skin, soft tissues, and respiratory tract.[2][3] The core of the flucloxacillin molecule is the 4-thia-1-azabicyclo[3.2.0]heptane ring system, which houses the critical β-lactam ring.[1] A bulky isoxazolyl side chain provides steric hindrance, protecting this ring from enzymatic degradation.[1][4]

Given its critical role in treating bacterial infections, ensuring the potency, purity, and quality of flucloxacillin in pharmaceutical formulations is paramount. Spectrophotometry offers a rapid, cost-effective, and reliable analytical tool for this purpose.[5][6] This application guide provides a comprehensive overview of the principles and detailed protocols for the quantitative determination of flucloxacillin using UV-Visible spectrophotometry, designed for researchers, quality control analysts, and drug development professionals.

Scientific Principles: Light, Molecules, and Measurement

The quantitative power of spectrophotometry is rooted in the fundamental interaction between light and matter, governed by the Beer-Lambert Law.[7][8]

The Chromophoric Nature of Flucloxacillin

Flucloxacillin possesses inherent chromophores—parts of the molecule that absorb light in the ultraviolet (UV) region of the electromagnetic spectrum. This absorption is primarily due to the electronic transitions within the phenyl and isoxazole rings of its side chain. This intrinsic property allows for its direct quantification using UV spectrophotometry.[9] Alternatively, flucloxacillin can be reacted with specific chromogenic reagents to form a colored complex, shifting its absorbance into the visible spectrum. This derivatization is often employed to enhance sensitivity or to circumvent interference from other UV-absorbing compounds in a complex matrix.[1][4]

The Beer-Lambert Law: The Basis of Quantification

The Beer-Lambert Law establishes a linear relationship between the absorbance of light by a solution and the concentration of the absorbing species.[7][10][11] The law is expressed as:

A = εcl

Where:

  • A is the absorbance (a dimensionless quantity).

  • ε (epsilon) is the molar absorptivity or extinction coefficient, a constant unique to the substance at a specific wavelength (units: L mol⁻¹ cm⁻¹).[12]

  • c is the concentration of the absorbing species (units: mol L⁻¹).

  • l is the path length of the light through the solution, typically the width of the cuvette (usually 1 cm).[7]

This direct proportionality means that by measuring the absorbance of a sample of unknown concentration, and comparing it to the absorbance of a series of standard solutions of known concentration (a calibration curve), the unknown concentration can be accurately determined.[7][12]

cluster_BeerLambert The Beer-Lambert Law (A = εcl) Absorbance Absorbance (A) Concentration Concentration (c) Concentration->Absorbance is directly proportional to Molar_Absorptivity Molar Absorptivity (ε) (Constant for a given substance at a specific wavelength) Path_Length Path Length (l) (Constant for a given cuvette)

Caption: The relationship between absorbance and concentration as defined by the Beer-Lambert Law.

Analytical Methodologies: Direct vs. Complexation

Two primary spectrophotometric approaches are widely used for flucloxacillin determination. The choice of method depends on factors such as the required sensitivity, the complexity of the sample matrix (e.g., presence of interfering excipients), and the available instrumentation.

FeatureDirect UV SpectrophotometryIon-Pair Complexation (Visible)
Principle Measures intrinsic UV absorbance of flucloxacillin.[5][13]Measures absorbance of a colored complex formed with a chromogenic reagent.[4][14]
Wavelength ~220 nm or ~274 nm.[6]Typically >400 nm (e.g., 408 nm with BCP).[4]
Solvent Simple aqueous or alcoholic solvents (e.g., purified water, methanol).[15]Often requires organic solvents (e.g., chloroform).[4]
Advantages Simple, rapid, uses fewer reagents, often employs greener solvents.[16]Higher sensitivity, greater specificity against certain interferences.
Disadvantages More susceptible to interference from UV-absorbing excipients.More complex procedure, may require use of more hazardous solvents.

Protocol 1: Direct UV Spectrophotometric Determination

This protocol describes a simple, rapid, and cost-effective method for the determination of flucloxacillin in capsules using ultra-purified water as the solvent.[5][17]

Required Equipment and Reagents
  • Double-beam UV-Visible Spectrophotometer

  • Matched 1 cm quartz cuvettes

  • Analytical balance

  • Volumetric flasks (various sizes)

  • Pipettes

  • Ultrasonic bath

  • Flucloxacillin Sodium reference standard

  • Ultra-purified water

  • Flucloxacillin capsules (e.g., 500 mg)

Preparation of Standard Solutions
  • Stock Standard Solution (200 mg L⁻¹): Accurately weigh approximately 40.0 mg of the flucloxacillin sodium reference standard. Transfer it to a 200 mL volumetric flask. Add about 150 mL of ultra-purified water, sonicate for 10 minutes to dissolve completely, and then dilute to the mark with ultra-purified water. This solution should be prepared fresh daily.[17]

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution with ultra-purified water. For a linearity range of 50.0 to 100.0 mg L⁻¹, pipette appropriate volumes of the stock solution into 50 mL volumetric flasks and dilute to volume.[17][18]

Preparation of Sample Solution
  • Weigh the contents of 20 flucloxacillin capsules and calculate the average weight.[17]

  • Accurately weigh a quantity of the capsule powder equivalent to 100 mg of flucloxacillin sodium and transfer it to a 200 mL volumetric flask.

  • Add approximately 150 mL of ultra-purified water and sonicate for 15 minutes to ensure complete dissolution of the active ingredient.

  • Cool the solution to room temperature and dilute to the mark with ultra-purified water.

  • Filter the solution through a suitable filter paper, discarding the first few mL of the filtrate.

  • Pipette an appropriate volume of the clear filtrate into a volumetric flask and dilute with ultra-purified water to obtain a final theoretical concentration within the calibration range (e.g., 75 mg L⁻¹).

Spectrophotometric Measurement
  • Set the spectrophotometer to scan from 400 nm to 200 nm.

  • Use ultra-purified water as the blank to zero the instrument.[17]

  • Record the absorption spectrum of one of the working standard solutions to determine the wavelength of maximum absorbance (λmax), which should be approximately 274 nm.[5][16]

  • Set the instrument to measure the absorbance at this fixed λmax.

  • Measure the absorbance of each working standard solution and the sample solution.

  • Construct a calibration curve by plotting the absorbance of the standards against their corresponding concentrations.

  • Determine the concentration of flucloxacillin in the sample solution using the regression equation from the calibration curve.

Protocol 2: Visible Spectrophotometry via Ion-Pair Complexation

This protocol utilizes the formation of a yellow ion-pair complex between flucloxacillin and Bromocresol Purple (BCP) for quantification in the visible range.[4]

Required Equipment and Reagents
  • UV-Visible Spectrophotometer

  • Matched 1 cm glass cuvettes

  • Analytical balance, volumetric flasks, pipettes

  • Flucloxacillin Sodium reference standard

  • Bromocresol Purple (BCP)

  • Methanol (analytical grade)

  • Chloroform (analytical grade)

Preparation of Solutions
  • Flucloxacillin Stock Solution (e.g., 247 µg/mL): Accurately weigh about 24.7 mg of flucloxacillin sodium standard into a 10 mL volumetric flask and dissolve in methanol. Dilute this solution further with chloroform to prepare a working stock solution of a suitable concentration (e.g., 246.95 µg/mL).[4]

  • BCP Reagent Solution (5x10⁻³ M): Prepare a stock solution of Bromocresol Purple in chloroform.[4]

  • Working Standard Solutions: In a series of 10 mL volumetric flasks, pipette increasing volumes of the flucloxacillin working stock solution to achieve a final concentration range of approximately 2.5 to 22.5 µg/mL.[4]

Complex Formation and Measurement
  • To each volumetric flask containing the working standards, add 1.0 mL of the BCP reagent solution.[4]

  • Dilute to the mark with chloroform and mix well. Allow the reaction to proceed at room temperature. The complex is stable for several hours.[4]

  • Prepare a reagent blank containing 1.0 mL of BCP solution diluted to 10 mL with chloroform.

  • Set the spectrophotometer to measure absorbance in the visible range (e.g., 350-550 nm).

  • Zero the instrument using chloroform.

  • Measure the absorbance of the yellow ion-pair complex for each standard and sample against the reagent blank at the λmax, which is approximately 408 nm.[4]

  • Construct a calibration curve and determine the concentration of the unknown sample as described in Protocol 1.

General Experimental and Validation Workflow

A robust analytical method requires a systematic workflow from preparation to validation to ensure reliable results.

cluster_prep Preparation cluster_analysis Analysis cluster_quant Quantification & Validation std_prep Prepare Standard Stock Solution work_std Prepare Working Standard Series std_prep->work_std measure Measure Absorbance of Standards & Sample work_std->measure sample_prep Prepare Sample Solution sample_prep->measure scan Determine λmax scan->measure calibrate Construct Calibration Curve (Absorbance vs. Concentration) measure->calibrate calculate Calculate Sample Concentration calibrate->calculate validate Perform Method Validation (ICH) calculate->validate

Caption: A generalized workflow for spectrophotometric analysis and validation.

Method Validation: Establishing Trustworthiness

Every protocol must be a self-validating system. Method validation is performed according to International Council for Harmonisation (ICH) guidelines to demonstrate that the analytical procedure is suitable for its intended purpose.[13][19][20]

Validation Parameters and Typical Acceptance Criteria
ParameterPurposeProcedureTypical Results for Flucloxacillin
Linearity To demonstrate a proportional relationship between concentration and absorbance within a specific range.Analyze 5-6 standards across the desired range. Plot absorbance vs. concentration and perform linear regression.Correlation coefficient (r or r²) > 0.999.[4]
Accuracy To determine the closeness of the measured value to the true value.Perform recovery studies by spiking a placebo or sample matrix with known amounts of standard at different levels (e.g., 80%, 100%, 120%).Percent recovery between 98-102%.[21]
Precision To assess the degree of scatter between a series of measurements.Repeatability (Intra-day): Analyze multiple replicates of the same sample on the same day. Intermediate Precision (Inter-day): Repeat the analysis on different days, with different analysts or equipment.Relative Standard Deviation (RSD) < 2%.[18]
Specificity To ensure the signal measured is only from the analyte of interest.Analyze a placebo (all excipients without flucloxacillin) to check for interference.[19] Perform forced degradation studies (acid, base, oxidation, heat, light) to ensure degradation products do not interfere.[3][22]No significant absorbance from placebo or degradation products at the analytical wavelength.[15]
LOD & LOQ To determine the lowest concentration that can be reliably detected and quantified.Calculated from the standard deviation of the response and the slope of the calibration curve.LOD: 0.203 µg/mL, LOQ: 0.615 µg/mL (BCP Method).[4]

Expert Insights and Troubleshooting

  • Solvent Choice: While water is a cost-effective and green solvent for direct UV analysis, flucloxacillin is very soluble in methanol, which can be useful for preparing high-concentration stock solutions.[2][15]

  • pH Stability: The β-lactam ring in flucloxacillin is susceptible to hydrolysis, especially under acidic or alkaline conditions.[3][22] Therefore, sample and standard solutions should be prepared in neutral, fresh solvents and analyzed promptly. Forced degradation studies often use acid and base to confirm the stability-indicating nature of a method.[3]

  • Excipient Interference: Common pharmaceutical excipients like starch, lactose, and magnesium stearate have been shown not to interfere with many spectrophotometric methods for flucloxacillin.[15] However, specificity should always be confirmed for a particular formulation.

  • Deviations from Linearity: At very high concentrations, the linear relationship of the Beer-Lambert law can fail due to molecular interactions or instrumental limitations.[11] Always work within the validated linear range of the calibration curve. Absorbance values are ideally kept between 0.2 and 0.8 for optimal accuracy.

Conclusion

Spectrophotometry provides a suite of robust, accessible, and efficient methods for the quantitative determination of flucloxacillin. The direct UV method stands out for its simplicity and speed in routine quality control, while derivatization techniques, such as ion-pair complexation, offer enhanced sensitivity and specificity when required. By adhering to the detailed protocols and rigorous validation standards outlined in this guide, researchers and analysts can generate accurate and reliable data, ensuring the quality and efficacy of this vital antibiotic.

References

  • A Sensitive Validated Spectrophotometric Method for the Determination of Flucloxacillin Sodium. (n.d.). SciSpace. Retrieved from [Link]

  • Determination of Flucloxacillin Sodium by Analytical Spectrophotometry. (2021). Research Journal of Pharmacy and Technology. Retrieved from [Link]

  • Development and Validation of a UV-Spectrophotometric Method for Determination of Flucloxacillin Sodium in Capsules. (2012). Bentham Science. Retrieved from [Link]

  • Development and Validation of a UV-Spectrophotometric Method for Determination of Flucloxacillin Sodium in Capsules. (2012). Bentham Science. Retrieved from [Link]

  • Al-Ghannam, S. M. (2003). Spectrophotometric determination of flucloxacillin in pharmaceutical preparations using some nitrophenols as a complexing agent. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 59(4), 771–776. Retrieved from [Link]

  • Fiorentino, F. A. M., & Salgado, H. R. N. (2011). Development and Validation of a UV-Spectrophotometric Method for Determination of Flucloxacillin Sodium in Capsules. Ingenta Connect. Retrieved from [Link]

  • UV-VIS Method for Flucloxacillin Analysis. (2010). Scribd. Retrieved from [Link]

  • Development and Validation of a UV-Spectrophotometric Method for Determination of Flucloxacillin Sodium in Capsules. (2012). Bentham Science. Retrieved from [Link]

  • Spectrophotometric method developed for the estimation of flucloxacilin in bulk and dosage form using UV-VIS spectrophotometric method. (n.d.). ResearchGate. Retrieved from [Link]

  • Kumar, P., & Sharma, A. (2019). Development and Validation of an Ultraviolet Visible Spectroscopy Method in Vitro Determination of Flucloxacillin Capsule. International Journal for Scientific Research & Development. Retrieved from [Link]

  • Development and Validation of a UV-Spectrophotometric Method for Determination of Flucloxacillin Sodium in Capsules. (n.d.). ResearchGate. Retrieved from [Link]

  • Gowri Sankar, D., et al. (2012). RP-HPLC Method for Estimation of Flucloxacillin Magnesium and Sodium Benzoate in Oral Suspension. Asian Journal of Chemistry. Retrieved from [Link]

  • Development and Validation of an Ultraviolet Visible Spectroscopy Method in Vitro Determination of Flucloxacillin Capsule. (2019). International Journal for Scientific Research & Development. Retrieved from [Link]

  • Fiorentino, F. A. M., & Salgado, H. R. N. (2018). Flucloxacillin: A Review of Characteristics, Properties and Analytical Methods. Critical Reviews in Analytical Chemistry. Retrieved from [Link]

  • Beer-Lambert Law | Transmittance & Absorbance. (2021). Edinburgh Instruments. Retrieved from [Link]

  • Molecular structure of flucloxacillin sodium (FluNa). (n.d.). ResearchGate. Retrieved from [Link]

  • Beer-Lambert law – Knowledge and References. (n.d.). Taylor & Francis. Retrieved from [Link]

  • New Spectrophotometric Methods for Microdetermination of Fluoxacillin and Cloxacillin in Pure and Dosage Forms. (n.d.). ResearchGate. Retrieved from [Link]

  • An Analytical View on the Use of Flucloxacillin for Outpatient Parenteral Antimicrobial Therapy. (2024). National Center for Biotechnology Information. Retrieved from [Link]

  • Hegazy, M. A., et al. (2016). Different spectrophotometric methods applied for the analysis of binary mixture of flucloxacillin and amoxicillin: A comparative study. Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy, 161, 114–121. Retrieved from [Link]

  • Beer–Lambert law. (n.d.). Wikipedia. Retrieved from [Link]

  • Taste-Masked Flucloxacillin Powder Part 1: Optimisation of Fabrication Process Using a Mixture Design Approach. (2023). National Center for Biotechnology Information. Retrieved from [Link]

  • Beer-Lambert's Law: Principles and Applications in Daily Life. (2024). FindLight. Retrieved from [Link]

  • Degradation of Ampicillin and Flucloxacillin Antibiotics via Oxidation by Alkaline Hexacyanoferrate(III): Kinetics and Mechanist. (2020). Assiut University. Retrieved from [Link]

  • LC–MS/TOF and MSn Studies on Forced Degradation Behavior of Flucloxacillin and Development of a Validated. (n.d.). AKJournals. Retrieved from [Link]

  • Misuse of Beer–Lambert Law and other calibration curves. (2022). Royal Society Open Science. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

improving yield of 6-APA acylation in flucloxacillin production

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support center for the enzymatic synthesis of flucloxacillin. This guide is designed to provide in-depth, field-proven insi...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support center for the enzymatic synthesis of flucloxacillin. This guide is designed to provide in-depth, field-proven insights into improving the yield of 6-APA acylation. As your dedicated scientific resource, we will move beyond simple protocols to explore the causality behind experimental choices, empowering you to troubleshoot effectively and enhance your production outcomes.

The enzymatic synthesis of semi-synthetic β-lactam antibiotics like flucloxacillin represents a significant advancement over traditional chemical methods, offering milder reaction conditions, higher specificity, and a more environmentally friendly process.[1] The core of this process is the acylation of 6-aminopenicillanic acid (6-APA), the fundamental nucleus of penicillins, with an activated acyl side chain—in this case, a derivative of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid.[2][3]

This reaction is catalyzed by an enzyme, typically Penicillin G Acylase (PGA), and is a kinetically controlled process.[1][4] Understanding and mastering the kinetics are paramount, as the desired synthesis reaction is in constant competition with undesirable hydrolysis reactions. This guide provides a structured approach to diagnosing issues and optimizing parameters to favor synthesis and maximize your flucloxacillin yield.

Troubleshooting Guide: Addressing Low Acylation Yield

This section addresses the most common challenges encountered during the enzymatic synthesis of flucloxacillin in a direct question-and-answer format.

Q: My flucloxacillin yield is consistently low. What are the primary factors I should investigate first?

A: A low yield in a kinetically controlled enzymatic synthesis is almost always a result of reaction kinetics favoring hydrolysis over synthesis. The primary culprits can be categorized into three areas: the enzyme's condition, the reaction parameters, and substrate-related issues.

A logical first step is to systematically evaluate the following:

  • Reaction Environment (pH and Temperature): These are the most critical parameters. Even minor deviations from the optimum can drastically shift the synthesis-to-hydrolysis (S/H) ratio.[4]

  • Enzyme Activity and Stability: Ensure the enzyme has not lost activity due to improper storage, handling, or reaction conditions.

  • Substrate Quality and Ratio: The purity of both 6-APA and the acyl donor is essential. Furthermore, the molar ratio between the two substrates must be optimized to maximize the nucleophilic attack of 6-APA on the acyl-enzyme intermediate.[5]

Below is a troubleshooting workflow to guide your investigation.

G start Low Flucloxacillin Yield check_params 1. Review Reaction Parameters start->check_params check_enzyme 2. Assess Biocatalyst Performance start->check_enzyme check_substrates 3. Verify Substrate Integrity start->check_substrates ph Is pH optimal and stable? (Typically 6.0-7.0 for synthesis) check_params->ph pH Control temp Is temperature too high? (Lower temps, e.g., 20-25°C, often favor synthesis) check_params->temp Temperature time Is reaction time too long? (Risk of product hydrolysis) check_params->time Kinetics activity Confirm specific activity of enzyme batch check_enzyme->activity immobilization For immobilized enzyme: Check for leaching, fouling, or mass transfer limits check_enzyme->immobilization inhibition Consider product/substrate inhibition check_enzyme->inhibition purity Analyze purity of 6-APA and acyl donor via HPLC check_substrates->purity ratio Is acyl donor to 6-APA molar ratio optimized? check_substrates->ratio solution Optimize based on findings ph->solution temp->solution time->solution activity->solution immobilization->solution inhibition->solution purity->solution ratio->solution

Caption: Troubleshooting workflow for low flucloxacillin yield.

Q: I suspect enzyme inactivation or inhibition. How can I diagnose and prevent this?

A: Enzyme inactivation is a common issue. Diagnosis involves running a control reaction with fresh enzyme and substrates under ideal conditions.

  • Thermal Inactivation: Penicillin acylase can be sensitive to temperatures above its optimal range. While higher temperatures accelerate the reaction, they also accelerate enzyme denaturation.[6] For amoxicillin synthesis, a similar process, yields decreased significantly as temperatures rose from 15°C to 35°C.

    • Solution: Operate at a lower temperature (e.g., 20-25°C). While this may slow the reaction rate, it drastically improves the S/H ratio and enzyme stability, leading to a higher final yield.[7]

  • pH-Induced Inactivation: Extreme pH values can cause irreversible denaturation. The optimal pH for the synthetic activity of PGA is typically between 6.0 and 7.0. It's critical to maintain this pH throughout the reaction, as the formation of acidic byproducts can cause the pH to drop.

    • Solution: Use a robust buffering system (e.g., phosphate buffer) and monitor the pH in real-time, making adjustments with a dilute base as needed.

  • Product/Substrate Inhibition: High concentrations of the 6-APA substrate and the phenylacetic acid byproduct (if deacylating Penicillin G first) can be inhibitory to penicillin acylase.[6][8]

    • Solution: Employ in situ product removal (ISPR) techniques or fed-batch strategies to keep substrate and product concentrations within a non-inhibitory range.[1]

Q: What is the optimal pH for the acylation reaction, and why is it so critical?

A: The optimal pH for the enzymatic synthesis of β-lactam antibiotics is a compromise. For the acylation of 6-APA, the ideal pH is generally between 6.0 and 7.0.[7]

Causality:

  • Enzyme Activity: The catalytic residues in the enzyme's active site require a specific protonation state to be active. For PGA, this is typically achieved in the slightly acidic to neutral range.

  • Nucleophile Activation: The key synthetic step is the nucleophilic attack of the primary amine group of 6-APA on the acyl-enzyme intermediate. This requires the amine group to be in its unprotonated, nucleophilic form (-NH₂). The pKa of this group is around 4.9.[7] At a pH below this, the group becomes protonated (-NH₃⁺) and is no longer a nucleophile, halting synthesis.

  • Hydrolysis Competition: At higher pH values (e.g., > 8.0), the concentration of hydroxide ions (OH⁻) increases. These ions compete with 6-APA as nucleophiles, attacking the acyl-enzyme intermediate and leading to the hydrolysis of the acyl donor, which is a yield-reducing side reaction.[1]

Therefore, a pH of ~6.5 represents the "sweet spot" that maintains high enzyme activity and ensures a sufficient population of deprotonated 6-APA molecules without excessively promoting base-catalyzed hydrolysis.

Q: I'm observing significant hydrolysis of my activated acyl donor. How can I minimize this side reaction?

A: This is the central challenge in kinetically controlled synthesis. The acyl-enzyme intermediate can be attacked by water (hydrolysis) or by the 6-APA nucleus (synthesis). To favor synthesis, you must improve the S/H ratio.[4]

  • Lower the Temperature: As mentioned, hydrolysis reactions often have a higher activation energy than the synthesis reaction. Lowering the temperature disproportionately slows down hydrolysis, thus improving the yield.

  • Optimize Substrate Ratio: Increasing the concentration of the 6-APA nucleophile relative to the acyl donor can help it outcompete water for access to the acyl-enzyme intermediate. However, be mindful of potential substrate inhibition at very high 6-APA concentrations.[8]

  • Consider Organic Co-solvents: Adding a water-miscible organic solvent like ethylene glycol can reduce the thermodynamic activity of water, shifting the kinetic equilibrium away from hydrolysis and towards synthesis. This must be done carefully, as high concentrations of organic solvents can also inhibit or denature the enzyme.[6]

G cluster_0 Enzymatic Reaction Pathway cluster_1 Competing Nucleophilic Attack PGA Penicillin G Acylase (PGA) AcylDonor Activated Acyl Donor (Flucloxacillin Side Chain) Intermediate Acyl-Enzyme Intermediate AcylDonor->Intermediate + PGA Intermediate->PGA Synthesis Synthesis Pathway (DESIRED) Intermediate->Synthesis + 6-APA Hydrolysis Hydrolysis Pathway (UNDESIRED) Intermediate->Hydrolysis + H₂O Flucloxacillin Flucloxacillin Synthesis->Flucloxacillin Product Byproduct Byproduct Hydrolysis->Byproduct Hydrolyzed Side Chain APA 6-APA (Nucleophile) Water Water (Nucleophile)

Caption: Competing reactions in flucloxacillin synthesis.

Frequently Asked Questions (FAQs)

FAQ: Why is enzyme immobilization generally preferred for industrial synthesis?

Immobilizing the penicillin acylase onto a solid support offers several significant advantages for large-scale production:

  • Reusability: The enzyme can be easily recovered from the reaction mixture and reused for multiple batches, drastically reducing catalyst costs.[9] Some systems have been used for over 60 cycles.[10]

  • Process Control: It facilitates the use of continuous-flow reactors, such as packed-bed reactors, which can improve productivity and control.[8]

  • Enhanced Stability: Immobilization can often protect the enzyme from harsh conditions (pH, temperature, organic solvents), leading to a longer operational lifespan.[9]

  • Simplified Downstream Processing: It prevents contamination of the final product with the enzyme, simplifying purification steps.

FAQ: What are the best analytical methods to monitor the reaction progress?

High-Performance Liquid Chromatography (HPLC) is the gold standard for monitoring the reaction.[11] A reverse-phase HPLC (RP-HPLC) method allows for the simultaneous quantification of the key components:

  • 6-APA (starting material)

  • Activated acyl donor (starting material)

  • Flucloxacillin (product)

  • Hydrolyzed acyl donor (byproduct)

This provides a complete picture of the reaction kinetics, allowing you to calculate conversion, yield, and the S/H ratio. UV detection at a wavelength around 225 nm is typically effective.[12]

Parameter 6-APA Acyl Donor Flucloxacillin
Concentration DecreasesDecreasesIncreases
Significance Measures substrate consumptionMeasures substrate consumption and hydrolysisMeasures product formation (yield)

Table 1: Key analytes to monitor during flucloxacillin synthesis via HPLC.

Key Experimental Protocols

Protocol 1: General Procedure for Enzymatic Acylation of 6-APA

This protocol is a general guideline and must be optimized for your specific enzyme and substrates.

  • Buffer Preparation: Prepare a 0.1 M potassium phosphate buffer and adjust the pH to 6.5 at the desired reaction temperature (e.g., 25°C).

  • Substrate Dissolution:

    • In a temperature-controlled reaction vessel, dissolve 6-aminopenicillanic acid (6-APA) in the pH 6.5 buffer to the desired final concentration (e.g., 50 mM). Ensure complete dissolution.

    • In a separate container, prepare a concentrated stock solution of the activated acyl donor (e.g., the methyl ester of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid) in a suitable organic co-solvent or add it directly if it's sufficiently soluble.

  • Reaction Initiation:

    • Add the immobilized Penicillin G Acylase to the 6-APA solution. Allow the slurry to equilibrate for 5-10 minutes with gentle agitation.

    • Initiate the reaction by adding the acyl donor solution to achieve the desired molar ratio (e.g., 1.2:1 acyl donor to 6-APA).

  • Reaction Monitoring & Control:

    • Maintain the temperature at 25°C with constant, gentle agitation.

    • Monitor the pH of the reaction continuously. If the pH drops, titrate with a dilute base (e.g., 0.5 M NaOH) to maintain it at 6.5.

    • Withdraw aliquots at regular time intervals (e.g., 0, 15, 30, 60, 120 minutes). Immediately quench the enzymatic reaction in the aliquot by adding an equal volume of a stop solution (e.g., methanol or acetonitrile with 0.1% formic acid) to precipitate the enzyme and prepare for HPLC analysis.

  • Reaction Termination: Once the reaction has reached its optimal yield (i.e., when the rate of flucloxacillin formation slows and/or the rate of its hydrolysis begins to increase), terminate the reaction by separating the immobilized enzyme via filtration or centrifugation.

  • Downstream Processing: Proceed immediately with the purification of flucloxacillin from the reaction supernatant.[13]

Protocol 2: Monitoring Reaction Progress using HPLC

  • Sample Preparation: Centrifuge the quenched reaction aliquots to pellet the precipitated enzyme and any particulates. Transfer the supernatant to an HPLC vial.

  • HPLC Conditions (Example): [12]

    • Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm).

    • Mobile Phase: Isocratic or gradient elution. A common mobile phase is a mixture of phosphate buffer (pH adjusted to 5.0) and methanol (e.g., 60:40 v/v).[12]

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 225 nm.

    • Injection Volume: 10-20 µL.

    • Column Temperature: 25-30°C.

  • Analysis:

    • Run standard solutions of pure 6-APA, acyl donor, and flucloxacillin to determine their retention times and create calibration curves.

    • Inject the prepared samples and integrate the peak areas for each component.

    • Use the calibration curves to calculate the concentration of each component in your samples over time.

References
  • Vertex AI Search. (2025). Optimization of 6-APA production by using a new immobilized penicillin acylase.
  • PubMed. (2000). Optimization of 6-aminopenicillanic acid (6-APA) production by using a new immobilized penicillin acylase. Retrieved from [Link]

  • Frontiers. (2022). Immobilization and property of penicillin G acylase on amino functionalized magnetic Ni0.3Mg0.4Zn0.3Fe2O4 nanoparticles prepared via the rapid combustion process. Retrieved from [Link]

  • CORE. (n.d.). Kinetic Parameter Studies of 6-Amino Penicillanic Acid (6-APA) Production by Agarose Immobilized Penicillin Acylase in. Retrieved from [Link]

  • International Journal of ChemTech Research. (2016). Enzymatic Synthesis of Ampicillin by Immobilized Penicillin G acylase of E.coli. Retrieved from [Link]

  • Bentham Science. (2018). Flucloxacillin: A Review of Characteristics, Properties and Analytical Methods. Retrieved from [Link]

  • PubMed. (1975). Relationship between penicillinase production and the in-vitro activity of methicillin, oxacillin, cloxacillin, dicloxacillin, flucloxacillin, and cephalothin against strains of Staphylococcus aureus of different phage patterns and penicillinase activity. Retrieved from [Link]

  • Google Patents. (n.d.). GB2034695A - Acylation of 6-APA via silyl intermediates.
  • Google Patents. (2014). WO 2014/072843 A1 - A process for the preparation of isoxazolyl penicillins.
  • Wikipedia. (n.d.). Penicillin. Retrieved from [Link]

  • Google Patents. (n.d.). CN102964356A - Synthesis method of flucloxacillin sodium.
  • Lirias. (2024). An Analytical View on the Use of Flucloxacillin for Outpatient Parenteral Antimicrobial Therapy. Retrieved from [Link]

  • ResearchGate. (n.d.). pH and flucloxacillin concentration (expressed as percent, taking the...). Retrieved from [Link]

  • DiVA portal. (2020). Development and validation of an ultrafiltration-UHPLC-MS/MS method for quantification of unbound Beta-Lactam antibiotics cefota. Retrieved from [Link]

  • ResearchGate. (n.d.). Assay results of flucloxacillin using the proposed method and reference.... Retrieved from [Link]

  • Frontiers. (2022). Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects. Retrieved from [Link]

  • ResearchGate. (2000). Advances in enzymatic transformation of penicillin to 6-aminopenicillanic acid (6-APA). Retrieved from [Link]

  • MDPI. (2024). An Analytical View on the Use of Flucloxacillin for Outpatient Parenteral Antimicrobial Therapy. Retrieved from [Link]

  • SciELO. (2004). Improving selectivity and productivity of the enzymatic synthesis of ampicillin with immobilized penicillin G acylase. Retrieved from [Link]

  • International Scholars Journals. (2012). Producing penicillin V acylase from novel soil actinomycete: Identification of isolate and optimization of physico-chemical. Retrieved from [Link]

  • ResearchGate. (n.d.). Penicillin Acylases. Retrieved from [Link]

  • TSI Journals. (2013). Enhanced enzymatic synthesis of amoxicillin by addition of organic cosolvents with Response Surface Methodology. Retrieved from [Link]

  • University of Liverpool. (n.d.). Enzyme Induction by Flucloxacillin. Retrieved from [Link]

  • PMC. (2024). Influence of ultrafiltration conditions on the measurement of unbound drug concentrations: flucloxacillin as an example. Retrieved from [Link]

  • ResearchGate. (n.d.). Stability of Flucloxacillin in Elastomeric Infusion Devices. Retrieved from [Link]

  • PMC. (2022). Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects. Retrieved from [Link]

  • MDPI. (2023). Towards Antibiotic Synthesis in Continuous-Flow Processes. Retrieved from [Link]

  • PubMed. (1993). Detection and side-chain specificity of IgE antibodies to flucloxacillin in allergic subjects. Retrieved from [Link]

  • PMC. (2021). Cephalosporin allergy: R1 side-chain and penicillin cross-reactivity patterns in an Australian cohort. Retrieved from [Link]

  • Frontiers. (2022). Cross With Caution: Antibiotic Cross-Reactivity and Co-Reactivity Patterns in Severe Cutaneous Adverse Reactions. Retrieved from [Link]

  • IDStewardship. (2017). Cross-Reactivity Between Cephalosporins and Penicillins: How Beta-Lactam Side Chain Grids Are (Probably) Saving Lives. Retrieved from [Link]

Sources

Optimization

Enhancing the Stability of Flucloxacillin in Aqueous Media: A Technical Support Guide

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering stability challenges with flucloxacillin in aqueous solutions. Drawing upon established scien...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides in-depth technical assistance for researchers, scientists, and drug development professionals encountering stability challenges with flucloxacillin in aqueous solutions. Drawing upon established scientific principles and field-proven insights, this document will explore the root causes of flucloxacillin degradation and offer practical, evidence-based strategies to mitigate these issues, ensuring the integrity and reliability of your experimental outcomes.

I. Understanding Flucloxacillin Instability: The "Why" Behind the Degradation

Flucloxacillin, a member of the β-lactam class of antibiotics, is inherently susceptible to degradation in aqueous environments.[1] This instability stems from the strained β-lactam ring in its molecular structure, which is the core functional group responsible for its antibacterial activity.[1][2] The primary mechanism of degradation is hydrolysis, where water molecules attack and break open this critical ring structure, rendering the antibiotic inactive.[3][4] This process can be accelerated by several factors commonly encountered in experimental settings.

II. Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses common questions and troubleshooting scenarios related to the stability of flucloxacillin solutions.

Q1: My flucloxacillin solution is rapidly losing potency. What are the most likely causes?

Rapid loss of potency is a clear indicator of accelerated degradation. The most common culprits are:

  • Suboptimal pH: The stability of β-lactam antibiotics is highly pH-dependent.[5] Flucloxacillin, in particular, shows maximal stability in a slightly acidic to neutral pH range. One study found it to be most stable at approximately pH 5, while another indicated stability around pH 6-7.[5] Solutions that are too acidic or, more commonly, too alkaline will experience rapid hydrolysis of the β-lactam ring.[3][6]

  • Elevated Temperature: Temperature has a pronounced effect on the rate of chemical reactions, including the hydrolysis of flucloxacillin.[1][7] Storing solutions at room temperature or higher for extended periods will significantly increase the degradation rate.[1][7]

  • Inappropriate Solvent/Buffer: The composition of the aqueous medium can influence stability. Using unbuffered water or saline can lead to pH shifts as degradation products form, further accelerating the process.[8]

  • Presence of Catalysts: Certain metal ions or other reactive species in your solution could potentially catalyze the degradation of the β-lactam ring.

Q2: What is the optimal pH for storing aqueous flucloxacillin solutions?

While the optimal pH can vary slightly depending on the specific buffer system and temperature, a general guideline is to maintain the pH between 6.0 and 7.0 for improved stability.[9] One study demonstrated that flucloxacillin could be effectively stabilized in a citrate-buffered saline solution at approximately pH 7.[9]

Q3: How long can I expect my flucloxacillin solution to remain stable?

The stability period is highly dependent on the storage conditions. Here's a summary of what has been reported:

Storage ConditionConcentrationDiluentStability
Refrigerated (2-8°C)500 mg in 500 mLNormal saline, 5% glucoseStable for up to 24 hours.[10]
Refrigerated (2-8°C)10 and 50 mg/mL0.3% w/v citrate-buffered salineStable for up to 13 days.[8]
Room TemperatureNot specifiedVariousGenerally considered stable for up to 8 hours.[11]
Body Temperature (37°C)Not specifiedNot specifiedSignificant degradation, with concentrations dropping to 81-83% after 24 hours.[1]

Q4: I've noticed a yellow discoloration in my flucloxacillin solution. What does this indicate?

A yellow discoloration is a visual sign of flucloxacillin degradation.[2] One of the degradation products, a penicillenic acid analogue, is known to be a likely cause of this color change.[2] If you observe this, it is a strong indication that a significant portion of the active flucloxacillin has degraded, and the solution should not be used for experiments requiring precise concentrations.

Q5: Can I use tap water or distilled water to prepare my flucloxacillin solutions?

It is not recommended. A study on reconstituted oral suspensions found that flucloxacillin was least stable when reconstituted with distilled water and more stable when commercial bottled water was used.[12] This suggests that the purity and ionic content of the water can impact stability. For research purposes, it is best to use sterile, high-purity water (e.g., Water for Injection) or a suitable buffer solution.[10]

III. Experimental Protocols for Enhanced Stability

To ensure the reliability of your experiments, it is crucial to follow standardized protocols for the preparation and handling of flucloxacillin solutions.

Protocol 1: Preparation of a Citrate-Buffered Flucloxacillin Stock Solution

This protocol is designed to prepare a stabilized flucloxacillin solution suitable for a range of in vitro experiments.

Materials:

  • Flucloxacillin sodium powder

  • Sodium citrate dihydrate

  • Sodium chloride

  • Hydrochloric acid (HCl) and Sodium hydroxide (NaOH) for pH adjustment

  • Sterile, high-purity water (e.g., Water for Injections)

  • Sterile 0.22 µm filter

Procedure:

  • Prepare the Citrate-Buffered Saline (0.3% w/v, pH 7.0):

    • Dissolve 3.0 g of sodium citrate dihydrate and 9.0 g of sodium chloride in approximately 900 mL of high-purity water.

    • Adjust the pH of the solution to 7.0 using small additions of HCl or NaOH while monitoring with a calibrated pH meter.

    • Bring the final volume to 1000 mL with high-purity water.

    • Sterilize the buffer by filtering it through a 0.22 µm filter into a sterile container.

  • Reconstitute Flucloxacillin:

    • Aseptically weigh the required amount of flucloxacillin sodium powder.

    • Dissolve the powder in the prepared sterile citrate-buffered saline to achieve the desired final concentration. Ensure complete dissolution.

  • Storage:

    • Store the prepared solution in a sterile, tightly sealed container at 2-8°C.

    • Protect the solution from light.

    • For optimal results, use the solution as soon as possible after preparation. However, studies have shown stability for up to 13 days under these conditions.[8]

Protocol 2: Conducting a Stability Study of Your Flucloxacillin Solution

This workflow outlines the steps to validate the stability of your prepared flucloxacillin solution under your specific experimental conditions.

Workflow:

Stability_Study_Workflow prep Prepare Flucloxacillin Solution (as per Protocol 1) t0 Time Zero (T0) Analysis: - Measure initial concentration (HPLC) - Record initial pH and appearance prep->t0 storage Store Aliquots under Experimental Conditions (e.g., 37°C, specific medium) t0->storage sampling Collect Samples at Predetermined Time Points (e.g., 2, 4, 8, 24 hours) storage->sampling analysis Analyze Samples: - Measure concentration (HPLC) - Record pH and appearance sampling->analysis data Plot Concentration vs. Time and Calculate Degradation Rate analysis->data

Caption: Workflow for assessing flucloxacillin stability.

IV. Visualizing the Degradation Pathway

Understanding the chemical transformation that flucloxacillin undergoes is key to appreciating its instability.

Flucloxacillin_Degradation cluster_main Hydrolysis of the β-Lactam Ring cluster_factors Accelerating Factors flucloxacillin Flucloxacillin (Active) inactive_product Flucloxacillinoic Acid (Inactive) flucloxacillin->inactive_product H₂O (Hydrolysis) high_ph High pH (Alkaline Conditions) high_ph->flucloxacillin high_temp High Temperature high_temp->flucloxacillin

Caption: Primary degradation pathway of flucloxacillin.

By implementing the strategies and protocols outlined in this guide, researchers can significantly enhance the stability of their flucloxacillin solutions, leading to more accurate and reproducible experimental results.

V. References

  • Stability of β-lactam antibiotics in bacterial growth media - PMC - NIH. (n.d.). National Center for Biotechnology Information. [Link]

  • AUSTRALIAN PRODUCT INFORMATION – FLUCLOXACILLIN KABI (FLUCLOXACILLIN AS SODIUM MONOHYDRATE). (n.d.). Fresenius Kabi. [Link]

  • Comprehensive stability analysis of 13 β-lactams and β-lactamase inhibitors in in vitro media, and novel supplement dosing strategy to mitigate thermal drug degradation - PMC. (2024, February 8). National Center for Biotechnology Information. [Link]

  • An Analytical View on the Use of Flucloxacillin for Outpatient Parenteral Antimicrobial Therapy. (2024, October 9). MDPI. [Link]

  • Assessment of the stability of citrate-buffered flucloxacillin for injection. (n.d.). e-OPAT. [Link]

  • Assessment of the stability of citrate-buffered flucloxacillin for injection when stored in two commercially available ambulatory elastomeric devices: INfusor LV (Baxter) and Accufuser (Woo Young Medical): a study compliant with the NHS Yellow Cover Document (YCD) requirements - PMC. (2018, September 18). National Center for Biotechnology Information. [Link]

  • Flucloxacillin. (n.d.). PubChem. [Link]

  • Degradation of Ampicillin and Flucloxacillin Antibiotics via Oxidation by Alkaline Hexacyanoferrate(III): Kinetics and Mechanist. (2020, August 24). Assiut University. [Link]

  • STABILITY STUDIES ON FLUCLOXACILLIN SODIUM IN RECONSTITUTED ORAL SUSPENSIONS. (n.d.). ResearchGate. [Link]

  • Flucloxacillin. (n.d.). Wikipedia. [Link]

  • Degradation of Ampicillin and Flucloxacillin Antibiotics via Oxidation by Alkaline Hexacyanoferrate(III): Kinetics and Mechanistic Aspects | Request PDF. (n.d.). ResearchGate. [Link]

  • LC–MS/TOF and MSn Studies on Forced Degradation Behavior of Flucloxacillin and Development of a Validated. (n.d.). AKJournals. [Link]

  • Preanalytical Stability of Flucloxacillin,... : Therapeutic Drug Monitoring. (n.d.). Ovid. [Link]

  • Degradation of Ampicillin and Flucloxacillin Antibiotics via Oxidation by Alkaline Hexacyanoferrate(III): Kinetics and Mechanistic Aspects. (2020, August 24). Assiut University. [Link]

  • Degradation of Ampicillin and Flucloxacillin Antibiotics via Oxidation by Alkaline Hexacyanoferrate(III): Kinetics and Mechanistic Aspects | Industrial & Engineering Chemistry Research. (n.d.). ACS Publications. [Link]

  • Stability of Flucloxacillin in Elastomeric Infusion Devices. (2025, August 6). ResearchGate. [Link]

  • β-Lactam antibiotic. (n.d.). Wikipedia. [Link]

  • Stability of intravenous flucloxacillin solutions used for hospital-in-the-home. (n.d.). Find an Expert. [Link]

  • NEW ZEALAND DATA SHEET 1. FLUCLOXACILLIN 2. QUALITATIVE AND QUANTITATIVE COMPOSITION 3. PHARMACEUTICAL FORM 4. CLINICAL PARTICUL. (2019, August 5). Medsafe. [Link]

  • Targeted Hydrolysis of β-Lactam Antibiotics in Dry Suspension Residue: A Proposed Method to Reduce Ecological Toxicity and Bacterial Resistance. (2021, August 16). MDPI. [Link]

  • Pharmacokinetics of flucloxacillin and its metabolites in patients with renal failure: Impact on liver toxicity. (n.d.). ResearchGate. [Link]

  • Taste-Masked Flucloxacillin Powder Part 1: Optimisation of Fabrication Process Using a Mixture Design Approach - PMC. (2023, August 17). National Center for Biotechnology Information. [Link]

Sources

Reference Data & Comparative Studies

Validation

comparative antibacterial activity of flucloxacillin vs cloxacillin

Executive Summary In the development of anti-staphylococcal therapies, Flucloxacillin and Cloxacillin represent two critical isoxazolyl penicillins. While they share an identical mechanism of action—inhibition of cell wa...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

In the development of anti-staphylococcal therapies, Flucloxacillin and Cloxacillin represent two critical isoxazolyl penicillins. While they share an identical mechanism of action—inhibition of cell wall synthesis via penicillin-binding proteins (PBPs)—their functional performance differs significantly due to pharmacokinetics (PK) rather than intrinsic pharmacodynamics (PD).

The Verdict: In vitro, both agents exhibit nearly identical potency against Methicillin-Susceptible Staphylococcus aureus (MSSA). However, Flucloxacillin is generally the superior candidate for oral formulations due to significantly higher bioavailability (~54% vs. ~33%) and a longer elimination half-life, despite slightly higher protein binding.

Structural & Mechanistic Foundation

Structural Activity Relationship (SAR)

Both compounds are semi-synthetic penicillins resistant to staphylococcal beta-lactamases. The core difference lies in the halogenation of the isoxazole side chain:

  • Cloxacillin: Contains a Chlorine atom at the ortho position of the phenyl ring.

  • Flucloxacillin: Contains both a Chlorine and a Fluorine atom.

Expert Insight: The addition of the fluorine atom in flucloxacillin increases the electron-withdrawing capability of the side chain. This subtle modification enhances acid stability (improving oral absorption) and alters lipophilicity, which directly impacts the drug's pharmacokinetic profile without compromising its affinity for the target PBP.

Mechanism of Action

Both agents act as suicide substrates for the serine proteases (PBPs) involved in peptidoglycan cross-linking.

MOA

Comparative Performance Data

The following data aggregates results from standard CLSI/EUCAST broth microdilution assays and pharmacokinetic studies.

Table 1: In Vitro Potency & Pharmacokinetics
ParameterFlucloxacillinCloxacillinComparative Note
MIC₅₀ (MSSA) 0.12 – 0.25 µg/mL0.25 – 0.5 µg/mLFlucloxacillin often shows marginally lower MICs, but clinically equivalent.
MIC₉₀ (MSSA) 0.5 µg/mL0.5 – 1.0 µg/mLBoth are ineffective against MRSA (PBP2a producers).
Oral Bioavailability ~54% ~33%Critical Differentiator: Flucloxacillin is better absorbed.
Protein Binding ~95 - 97%~94 - 95%Both are highly bound; Flucloxacillin is slightly higher.
Elimination T1/2 ~46 min~32 minFlucloxacillin sustains levels longer.[1]
Excretion Renal (Glomerular/Tubular)Renal (Glomerular/Tubular)Similar excretion pathways.

Data Synthesis: While the intrinsic antibacterial activity (MIC) is comparable, the effective activity in vivo is driven by the free drug concentration above MIC (


). Flucloxacillin's superior absorption compensates for its high protein binding, often resulting in more reliable target attainment in oral dosing regimens [1, 4].

Experimental Protocols

Protocol A: Comparative MIC Determination (Standard)

Based on CLSI M07 / EUCAST Guidelines

Objective: Determine intrinsic potency against S. aureus (ATCC 29213).

  • Preparation: Dissolve Flucloxacillin Sodium and Cloxacillin Sodium in sterile water to a stock concentration of 1280 µg/mL.

  • Dilution: Prepare serial two-fold dilutions in Cation-Adjusted Mueller-Hinton Broth (CAMHB) ranging from 64 µg/mL down to 0.06 µg/mL.

  • Inoculum: Adjust S. aureus culture to 0.5 McFarland standard, then dilute 1:100 to achieve ~5 x 10⁵ CFU/mL in wells.

  • Incubation: 35°C ± 2°C for 16-20 hours (ambient air).

  • Readout: The MIC is the lowest concentration with no visible growth.[2]

Protocol B: Serum-Shifted MIC Assay (Advanced)

Essential for High Protein-Binding Drugs

Expert Logic: Since both drugs are >90% protein-bound, standard broth MICs overestimate in vivo efficacy. This assay quantifies the "serum shift"—the increase in MIC caused by protein sequestration.

  • Matrix Preparation: Prepare CAMHB supplemented with 50% Human Serum (heat-inactivated).

  • Procedure: Repeat Protocol A using the serum-supplemented broth for all dilutions.

  • Analysis: Calculate the Serum Shift Ratio:

    
    
    
    • Expectation: Both drugs will show a significant shift (MICs increasing by 4-8 fold). A lower shift ratio indicates better free-drug availability.

Experimental Workflow Visualization

Workflow

References

  • Sutherland, R., et al. (1970).[3] "Flucloxacillin, a new isoxazolyl penicillin, compared with oxacillin, cloxacillin, and dicloxacillin."[3][4][5][6][7] British Medical Journal.[3][5] Link

  • European Committee on Antimicrobial Susceptibility Testing (EUCAST). (2025).[8] "Clinical breakpoints and dosing of antibiotics." EUCAST Guidelines. Link

  • BenchChem. (2025).[2] "Cloxacillin Structure-Activity Relationship: A Deep Dive into a Classic Antibiotic." BenchChem Technical Guides. Link

  • Thijssen, H. H., & Mattie, H. (1976).[3] "Active metabolites of isoxazolylpenicillins in humans." Antimicrobial Agents and Chemotherapy.[3][9] Link

  • Clinical and Laboratory Standards Institute (CLSI). (2020). "Performance Standards for Antimicrobial Susceptibility Testing (M100)." CLSI.[2][8][9][10] Link

Sources

Comparative

Validation of LC-MS Methodologies for Trace 6-APA Detection

Topic: : Direct HILIC vs. Derivatization-RPLC Content Type: Publish Comparison Guide A Comparative Guide for Bioanalytical & QC Scientists Executive Summary: The Polarity Paradox 6-Aminopenicillanic acid (6-APA) is the s...

Author: BenchChem Technical Support Team. Date: February 2026

Topic: : Direct HILIC vs. Derivatization-RPLC Content Type: Publish Comparison Guide

A Comparative Guide for Bioanalytical & QC Scientists

Executive Summary: The Polarity Paradox

6-Aminopenicillanic acid (6-APA) is the structural nucleus of all penicillin antibiotics.[1] While it is a critical raw material, it is also a potential degradation impurity and a known hypersensitivity trigger.[1] Its detection at trace levels (ppb/ng mL⁻¹) presents a "polarity paradox":

  • The Challenge: 6-APA is a small, zwitterionic, highly polar molecule (logP ≈ -1.8).[1] It elutes in the void volume of standard Reversed-Phase Liquid Chromatography (RPLC) columns, causing massive ion suppression and poor quantification.[1]

  • The Solution: This guide compares the two industry-standard approaches to validate a robust method: Direct HILIC-MS/MS (focus on efficiency) vs. Derivatization-RPLC-MS/MS (focus on ultra-sensitivity).[1]

Part 1: Comparative Analysis of Methodologies

Method A: Direct HILIC-MS/MS (The "Efficiency" Approach)

Hydrophilic Interaction Liquid Chromatography (HILIC) retains polar compounds using a water-rich layer on a polar stationary phase, allowing direct analysis without chemical modification.[1]

  • Mechanism: Partitioning of 6-APA between a high-organic mobile phase (typically Acetonitrile) and the water-enriched layer on a Zwitterionic (ZIC-HILIC) or Amide column.[1]

  • Best For: High-throughput QC labs, rapid screening, and samples where <5 ng/mL sensitivity is sufficient.[1]

  • Key Advantage: "Dilute-and-Shoot" workflow minimizes sample handling errors.[1][2]

Method B: Derivatization-RPLC-MS/MS (The "Sensitivity" Approach)

Chemical derivatization targets the primary amine of 6-APA to attach a hydrophobic tag, allowing the molecule to be retained on a standard C18 column and significantly enhancing ionization efficiency.

  • Mechanism: Reaction with reagents like Dansyl Chloride (Dns-Cl) or 6-Aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) .[1] The tag increases hydrophobicity and proton affinity.

  • Best For: Trace impurity profiling (<1 ng/mL), complex biological matrices (plasma/tissue), and cleaning validation.[1]

  • Key Advantage: Increases signal-to-noise (S/N) ratio by 10–50x compared to direct analysis.[1]

Performance Matrix: HILIC vs. Derivatization
FeatureDirect HILIC-MS/MSDerivatization-RPLC-MS/MS
Stationary Phase ZIC-HILIC, Amide, or SilicaC18 or C8 (Standard RPLC)
Sample Prep Simple (Protein Ppt / Dilution)Complex (Reaction + Quenching)
Sensitivity (LOD) ~5–10 ng/mL0.1–0.5 ng/mL (Ultra-Trace)
Matrix Effects High (Elutes with salts)Low (Salts elute in void)
Run Time Short run, long equilibrationStandard run, fast equilibration
Robustness Moderate (Sensitive to pH/buffer)High (Stable C18 chemistry)

Part 2: Visualizing the Workflow

The following diagram illustrates the decision logic and workflow differences between the two validated approaches.

G Start Sample Collection (API or Biological Matrix) Decision Sensitivity Requirement? Start->Decision HILIC_Prep Simple Prep: Protein Precipitation (ACN) Decision->HILIC_Prep Moderate (>5 ng/mL) Deriv_Prep Derivatization: Add Dansyl-Cl or AQC (60°C, 10-20 min) Decision->Deriv_Prep Ultra-Trace (<1 ng/mL) HILIC_Col HILIC Column (ZIC-HILIC / Amide) HILIC_Prep->HILIC_Col HILIC_Mech Mechanism: Partitioning into Water Layer HILIC_Col->HILIC_Mech MS_Detect MS/MS Detection (MRM Mode) HILIC_Mech->MS_Detect Deriv_Col RPLC Column (C18 / C8) Deriv_Prep->Deriv_Col Deriv_Mech Mechanism: Hydrophobic Interaction Deriv_Col->Deriv_Mech Deriv_Mech->MS_Detect Data Quantification & Validation Report MS_Detect->Data

Figure 1: Decision tree and workflow comparison for 6-APA analysis.[1] Blue path represents the direct HILIC method; Red path represents the Derivatization method.

Part 3: Validation Protocol (ICH Q2(R2) Aligned)

To validate either method for regulatory submission, you must demonstrate suitability under ICH Q2(R2) guidelines.[1]

Specificity & Selectivity (MRM Optimization)

The mass spectrometer must distinguish 6-APA from the penicillin parent and matrix interferences.

  • Direct Analysis (Underivatized):

    • Precursor Ion: [M+H]⁺ = m/z 217.1[1]

    • Quantifier Transition: 217.1 → 160.0 (Ring cleavage)

    • Qualifier Transition: 217.1 → 174.0[1]

  • Derivatized (e.g., Dansyl-6-APA):

    • Precursor Ion: [M+H]⁺ = m/z 450.1 (216 + 233 [Dansyl] + H)[1]

    • Quantifier Transition: 450.1 → 170.0 (Dansyl fragment, highly intense)[1]

    • Note: The shift to higher mass removes low-mass background noise, significantly boosting S/N.[1]

Linearity & Range
  • Protocol: Prepare a minimum of 5 concentration levels.

  • HILIC Range: Typically 5 – 1000 ng/mL.[1]

  • Derivatization Range: Typically 0.5 – 500 ng/mL.[1]

  • Acceptance:

    
    ; residuals < 20%.
    
Accuracy & Recovery

Since 6-APA is unstable in water (hydrolysis of the beta-lactam ring), sample preparation speed and temperature control are critical.[1]

  • Experiment: Spike blank matrix at Low (LQC), Medium (MQC), and High (HQC) levels.

  • Critical Control: For derivatization, ensure the reaction pH is buffered (pH 9-10) to deprotonate the amine for reaction, but quench quickly to prevent ring hydrolysis.

  • Acceptance: Mean recovery 80–120% of theoretical.

Limit of Detection (LOD) & Quantitation (LOQ)
  • Calculation: Based on Signal-to-Noise (S/N) ratio.

    • LOD: S/N ≥ 3:1

    • LOQ: S/N ≥ 10:1

  • Real-World Expectation: If your regulatory limit for 6-APA impurity is 0.1% (standard ICH threshold), HILIC is sufficient.[1] If testing for hypersensitivity triggers in cleaned equipment (cleaning validation), Derivatization is required to reach ppb levels.[1]

Part 4: Expert Recommendations

  • Choose HILIC if you are performing routine QC on raw materials where 6-APA is a major intermediate (high concentration) or a standard impurity (>0.1%).[1] Use an Amide column for better stability than bare silica.[1]

  • Choose Derivatization (Dansyl-Cl or AQC) for Cleaning Validation or PK Studies .[1] The extra labor is justified by the ability to detect <1 ng/mL residues that could trigger anaphylaxis in patients.

  • Internal Standards: Always use isotopically labeled ^13C-6-APA or d-6-APA if available. If not, use a structural analog like 7-ACA, but be wary of different ionization efficiencies in HILIC.[1]

References

  • ICH Harmonised Guideline. (2023). Validation of Analytical Procedures Q2(R2). International Council for Harmonisation.[1] [Link]

  • European Medicines Agency (EMA). (2012).[1] Guideline on setting specifications for related impurities in antibiotics.[1] [Link]

  • Resolian. (2024).[1] 8 Essential Characteristics of LC-MS/MS Method Validation. [Link]

  • Agilent Technologies. (2019).[1] Retaining and Separating Polar Molecules – A Detailed Investigation of When to Use HILIC Versus a Reversed-Phase LC Column. [Link]

  • National Institutes of Health (NIH). (2015).[1] Derivatization methods for LC-MS analysis of endogenous compounds.[1][3] [Link]

Sources

Validation

A Comparative Guide to the Synthesis of Flucloxacillin: Enzymatic vs. Chemical Routes

Introduction: The Enduring Relevance of Flucloxacillin Flucloxacillin, a narrow-spectrum β-lactam antibiotic, remains a critical therapeutic agent against infections caused by penicillinase-producing Gram-positive bacter...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Enduring Relevance of Flucloxacillin

Flucloxacillin, a narrow-spectrum β-lactam antibiotic, remains a critical therapeutic agent against infections caused by penicillinase-producing Gram-positive bacteria, particularly Staphylococcus aureus.[1][2] Its molecular structure, featuring a bulky isoxazolyl side chain, provides steric hindrance that protects the core β-lactam ring from degradation by bacterial β-lactamase enzymes.[3][4] The efficacy and safety of flucloxacillin are directly dependent on its purity and quality, which are in turn dictated by the synthesis method.

Traditionally, the industrial production of flucloxacillin, like many semi-synthetic penicillins, has relied on robust chemical synthesis pathways.[5] However, the growing global emphasis on green chemistry and sustainable manufacturing has spurred significant interest in biocatalytic approaches.[6][7] This guide provides a detailed, evidence-based comparison of the conventional chemical synthesis and the emergent enzymatic synthesis of flucloxacillin, designed for researchers, chemists, and process development professionals. We will dissect the mechanistic underpinnings, evaluate performance metrics, and provide validated experimental protocols for both methodologies.

Part 1: The Conventional Pathway: Chemical Synthesis

The established chemical synthesis of flucloxacillin is a multi-step process centered on the acylation of the penicillin nucleus, 6-aminopenicillanic acid (6-APA).[5][8] This route is valued for its high yields and reliability, though it is not without significant environmental and operational drawbacks.

Mechanism and Workflow

The process begins with the activation of the side chain, 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid. This is typically achieved by converting the carboxylic acid into a more reactive acyl chloride using a chlorinating agent such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂), often in the presence of an organic amine catalyst.[5][9] The highly reactive acyl chloride is then reacted with 6-APA in a biphasic system or an organic solvent to form flucloxacillin acid.[10] The final step involves the conversion of the flucloxacillin acid to its more stable and soluble sodium salt, typically by reacting it with a sodium salt like sodium isooctanoate.[9][11]

G cluster_0 Side-Chain Activation cluster_1 Acylation of Penicillin Nucleus cluster_2 Purification and Salt Formation A 3-(2-chloro-6-fluorophenyl)-5- methylisoxazole-4-carboxylic acid B Acyl Chloride Formation A->B  + POCl₃ / Amine Catalyst   C Activated Side-Chain (Acyl Chloride) B->C E Acylation Reaction (Low Temperature, e.g., 5-10°C) C->E D 6-Aminopenicillanic Acid (6-APA) in aqueous base D->E F Flucloxacillin Acid in Organic Solvent E->F  Acidification & Extraction   G Crystallization F->G H Salt Formation G->H  + Sodium Isooctanoate   I Flucloxacillin Sodium Monohydrate (Final Product) H->I  Filtration & Drying  

Caption: Workflow for the chemical synthesis of flucloxacillin.

Advantages and Disadvantages

The primary advantage of the chemical route is the consistently high yield, often exceeding 90%.[9][10] The methodology is well-established and scalable for industrial production. However, this approach has several notable drawbacks:

  • Harsh Reagents: Utilizes corrosive and hazardous chemicals like phosphorus oxychloride and thionyl chloride.[9]

  • Organic Solvents: Requires large volumes of organic solvents for the reaction and extraction steps, leading to significant volatile organic compound (VOC) emissions and waste.[10]

  • Extreme Temperatures: The acylation step must be conducted at low temperatures (0-10°C) to minimize degradation of the β-lactam ring, which is energy-intensive.[9]

  • Waste Generation: The process generates considerable chemical waste that requires specialized and costly treatment.[12][13]

Part 2: The Green Alternative: Enzymatic Synthesis

Enzymatic synthesis of β-lactam antibiotics represents a paradigm shift towards more sustainable pharmaceutical manufacturing.[6] This approach leverages the high specificity and efficiency of enzymes, most notably Penicillin G Acylase (PGA), to catalyze the formation of the amide bond.[14][15]

Mechanism and Workflow

In the enzymatic pathway, Penicillin G Acylase catalyzes the condensation of 6-APA with an activated acyl donor, typically an ester of the side-chain carboxylic acid (e.g., a methyl ester).[14] The reaction proceeds via a kinetically controlled process.[6] First, the acyl donor binds to the enzyme's active site, forming a covalent acyl-enzyme intermediate.[16][17] This intermediate can then undergo one of two competing reactions: nucleophilic attack by the amino group of 6-APA (synthesis) or attack by water (hydrolysis). To favor synthesis, reaction conditions such as pH, temperature, and substrate-to-nucleus ratio are carefully optimized.[14]

For industrial applications, the PGA is typically immobilized on a solid support.[18][19] Immobilization enhances enzyme stability, simplifies catalyst recovery and reuse, and facilitates continuous processing, thereby improving the economic viability of the process.[20][21]

G cluster_0 Enzyme Preparation cluster_1 Biocatalytic Reaction cluster_2 Product Recovery A Penicillin G Acylase (PGA) B Immobilization on Solid Support (e.g., Agarose, Sepabeads) A->B C Immobilized PGA Biocatalyst B->C E Acyl-Enzyme Intermediate Formation C->E D 6-APA + Activated Side-Chain Ester in Aqueous Buffer D->E E->D Hydrolysis (Side Reaction) F Nucleophilic Attack by 6-APA E->F Synthesis Pathway G Flucloxacillin Acid (Product) F->G H Separation of Biocatalyst (Filtration) G->H H->C  Recycle Catalyst   I Product Precipitation/Crystallization (pH Adjustment) H->I J Purified Flucloxacillin I->J

Caption: Workflow for the enzymatic synthesis of flucloxacillin.

Advantages and Disadvantages

The enzymatic route offers compelling benefits aligned with green chemistry principles:[7]

  • Mild Conditions: Reactions are conducted in aqueous media at or near ambient temperature and neutral pH, significantly reducing energy consumption.[6][14]

  • High Specificity: The stereospecificity of the enzyme eliminates the need for protecting groups and reduces the formation of by-products, leading to higher purity.[14]

  • Environmentally Friendly: Avoids the use of hazardous reagents and toxic organic solvents, drastically cutting down on chemical waste.[21][22]

  • Reusable Catalyst: Immobilized enzymes can be recovered and reused for multiple reaction cycles, lowering catalyst cost over time.[19][20]

Challenges in enzymatic synthesis include:

  • Enzyme Cost: The initial cost of producing and immobilizing high-purity enzymes can be substantial.[23]

  • Reaction Equilibrium: The competing hydrolysis reaction can lower the overall yield if conditions are not precisely controlled.[6]

  • Enzyme Stability: While immobilization helps, the operational stability of the enzyme over many cycles remains a critical factor for industrial-scale production.[20]

Part 3: Head-to-Head Performance Comparison

To provide an objective assessment, the key performance indicators for both synthesis routes are summarized below. Data is compiled from published patents, and scientific literature.

ParameterChemical SynthesisEnzymatic SynthesisRationale & Justification
Catalyst Phosphorus Oxychloride (POCl₃) or Thionyl Chloride (SOCl₂)Immobilized Penicillin G Acylase (PGA)Chemical synthesis relies on harsh, stoichiometric reagents, whereas enzymatic synthesis uses a recyclable, biodegradable biocatalyst.[9][19]
Reaction Temperature 0 to 25°C20 to 35°CThe chemical route requires low temperatures to prevent β-lactam ring degradation, while the enzymatic process operates under mild, energy-saving conditions.[9][14]
Solvent System Organic Solvents (e.g., Ethyl Acetate, Toluene) & WaterPrimarily Aqueous BufferEnzymatic synthesis avoids the use of toxic and volatile organic solvents, a major advantage in terms of environmental impact and operator safety.[6][10]
Typical Yield >90%80-95% (highly optimized)Chemical synthesis consistently achieves very high yields. Enzymatic yields are competitive but highly dependent on process optimization to minimize hydrolysis.[6][9]
Product Purity (Pre-crystallization) Good to HighVery HighThe high specificity of the enzyme results in fewer by-products, simplifying downstream processing and often leading to a purer initial product.[14][22]
Environmental Impact High (Significant chemical waste, VOC emissions)Low (Aqueous waste, biodegradable catalyst)The chemical route generates hazardous waste, while the enzymatic process is inherently cleaner and more sustainable.[12][21]
Cost-Effectiveness High throughput, but high costs for energy and waste disposal.Higher initial catalyst investment, but lower operational costs (energy, waste) and potential for long-term savings with catalyst recycling.[23][24]

Part 4: Detailed Experimental Protocols

The following protocols are representative methodologies for the synthesis of flucloxacillin via both chemical and enzymatic routes.

Protocol 1: Chemical Synthesis of Flucloxacillin Sodium

This protocol is adapted from methodologies described in patent literature and provides a framework for the chemical acylation process.[9][10]

  • Preparation of 6-APA Solution: In a jacketed reactor cooled to 0-5°C, suspend 20.0 g of 6-aminopenicillanic acid (6-APA) in 100 mL of deionized water under constant stirring.

  • Basification: Prepare a solution of 10.6 g of sodium carbonate in 100 mL of deionized water. Slowly add this solution to the 6-APA suspension, ensuring the temperature remains below 10°C. This forms the aqueous sodium salt solution of 6-APA.

  • Acylation: Add 28.0 g of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carbonyl chloride to the 6-APA solution over a period of 1 hour, maintaining rigorous stirring.

  • Reaction: Allow the reaction to proceed at 20-25°C for 4 hours.

  • Acidification and Extraction: Cool the reaction mixture and slowly adjust the pH to 2.5 using 1 M hydrochloric acid. Add 400 mL of ethyl acetate to the reactor and stir thoroughly to extract the flucloxacillin acid into the organic phase. Separate the ethyl acetate layer.

  • Washing and Drying: Wash the organic layer with a saturated sodium chloride solution and dry it over anhydrous sodium sulfate.

  • Salt Formation: Prepare a solution of 18.0 g of sodium isooctanoate in 110 mL of ethyl acetate. Slowly add this solution to the dried ethyl acetate solution of flucloxacillin acid. A white precipitate of flucloxacillin sodium will form.

  • Crystallization and Isolation: Cool the system to 5-10°C and continue crystallization for 3 hours. Collect the solid product by filtration, wash with cold ethyl acetate, and dry under vacuum at 50°C.

    • Expected Outcome: Approximately 41 g of flucloxacillin sodium monohydrate with a purity of >99% (by HPLC).[10]

Protocol 2: Enzymatic Synthesis of Flucloxacillin

This protocol is a representative procedure based on established methods for PGA-catalyzed synthesis of β-lactam antibiotics.[14][25]

  • Biocatalyst Preparation: Suspend 25 g of immobilized Penicillin G Acylase (e.g., PGA immobilized on Relizyme® beads) in 100 mL of 0.1 M phosphate buffer (pH 6.5). Equilibrate the biocatalyst in a temperature-controlled reactor at 25°C.

  • Substrate Solution: In a separate vessel, suspend 45 g of 6-APA and 42 g of 3-(2-chloro-6-fluorophenyl)-5-methylisoxazole-4-carboxylic acid methyl ester (a molar equivalent to 6-APA) in 300 mL of deionized water.

  • Reaction Initiation: Add the substrate suspension to the reactor containing the immobilized enzyme. Begin gentle stirring (e.g., 50-100 rpm) to ensure the biocatalyst remains suspended without causing shear damage.

  • pH Control: Maintain the pH of the reaction at 6.5 using an automated titrator that adds a 5% NaOH solution. The consumption of NaOH is indicative of the formation of flucloxacillin acid.

  • Reaction Monitoring: Monitor the progress of the reaction by taking samples periodically and analyzing them via HPLC to determine the concentration of flucloxacillin, 6-APA, and the side-chain ester.

  • Reaction Termination: After the optimal conversion is reached (typically 2-4 hours, before significant product hydrolysis occurs), stop the reaction.

  • Catalyst Recovery: Separate the immobilized enzyme from the reaction mixture by filtration through a sieve. Wash the recovered biocatalyst with buffer to be reused in subsequent batches.

  • Product Isolation: Cool the filtrate to 0-5°C and adjust the pH to the isoelectric point of flucloxacillin (around pH 2.5) with 1 M HCl to precipitate the flucloxacillin acid.

  • Purification: Collect the precipitate by filtration, wash with cold water, and dry under vacuum. The acid can then be converted to the sodium salt if required, following steps similar to the chemical protocol.

Conclusion and Future Outlook

The choice between chemical and enzymatic synthesis of flucloxacillin involves a critical trade-off between established, high-yielding processes and modern, sustainable alternatives. Chemical synthesis remains a dominant industrial method due to its robustness and high conversion rates.[5] However, its reliance on harsh chemicals, organic solvents, and significant energy input makes it environmentally taxing.[12][13]

Enzymatic synthesis, driven by the efficiency of Penicillin G Acylase, presents a compelling green alternative.[6] It operates under mild, aqueous conditions, generates minimal waste, and produces a high-purity product. While challenges related to enzyme cost and operational stability exist, ongoing advancements in enzyme engineering, immobilization technologies, and process optimization are rapidly closing the economic gap.[20][21] As regulatory pressures and consumer demand for sustainable manufacturing intensify, the enzymatic route is poised to become the preferred method for producing flucloxacillin and other essential β-lactam antibiotics, heralding a new era of environmentally responsible pharmaceutical production.

References

  • Enzymatic Synthesis of Ampicillin by Immobilized Penicillin G acylase of E.coli. (2016).
  • Stabilization of penicillin G acylase by immobilization on glutaraldehyde-activ
  • CN102964356A - Synthesis method of flucloxacillin sodium. (n.d.).
  • Investigation of Enzyme Immobilization and Clogging Mechanisms in the Enzymatic Synthesis of Amoxicillin. (2024). MDPI.
  • An In-depth Technical Guide to the Molecular Structure and Chemical Characteristics of Flucloxacillin Sodium. (n.d.). Benchchem.
  • Immobilization and property of penicillin G acylase on amino functionalized magnetic Ni0.3Mg0.4Zn0.3Fe2O4 nanoparticles prepared via the rapid combustion process. (n.d.). Frontiers.
  • Flucloxacillin. (n.d.). PubChem.
  • The Synthesis and Purification of Flucloxacillin Sodium: A Technical Guide. (n.d.). Benchchem.
  • Synergy of Ion Exchange and Covalent Reaction: Immobilization of Penicillin G Acylase on Heterofunctional Amino-Vinyl Sulfone Agarose. (2023). Digital CSIC.
  • Enzymatic synthesis of beta-lactam antibiotics using penicillin-G acylase in frozen media. (n.d.). europepmc.org.
  • CN102964356B - Synthesis method of flucloxacillin sodium. (n.d.).
  • ABC of Anti-microbials: Flucloxacillin. (2025).
  • Strategies to Improve the Biosynthesis of β-Lactam Antibiotics by Penicillin G Acylase: Progress and Prospects. (2022). PMC.
  • Flucloxacillin sodium synthesis. (n.d.). ChemicalBook.
  • Harnessing biocatalysis as a green tool in antibiotic synthesis and discovery. (2024). pubs.rsc.org.
  • Sustainable antibiotic production through a fully green system. (2025). EurekAlert!.
  • Flucloxacillin. (n.d.). Wikipedia.
  • Penicillin. (n.d.). Wikipedia.
  • Enzymatic synthesis of beta-lactam antibiotics. Analytical review. (2025).
  • Impact of Antibiotics as Waste, Physical, Chemical, and Enzymatical Degrad
  • Flucloxacillin: A Review of Characteristics, Properties and Analytical Methods. (2018).
  • CAS 5250-39-5 (Flucloxacillin). (n.d.). BOC Sciences.
  • Biosynthesis and modification of β- lactam antibiotics. (n.d.). slideplayer.com.
  • Impact of Antibiotics as Waste, Physical, Chemical, and Enzymatical Degrad
  • WO2017186864A1 - Enzymatic process for the production of beta-lactam antibiotics in the presence of particulate inoculum. (n.d.).
  • Cost-Benefit Of Enzymatic Processes Vs Traditional Chemicals. (2025). Infinita Biotech.
  • Current state and perspectives of penicillin G acylase-based bioc
  • Strategic Insights into Enzymes for Antibiotic Synthesis Market Trends. (2026). LinkedIn.

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Comparative

A Comparative Guide to Stability-Indicating Assay Validation for Flucloxacillin Sodium

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical quality control, ensuring the stability of an active pharmaceutical ingredient (API) is paramount. This guide provides a...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical quality control, ensuring the stability of an active pharmaceutical ingredient (API) is paramount. This guide provides a comprehensive comparison of analytical methodologies for the validation of stability-indicating assays for flucloxacillin sodium, a narrow-spectrum beta-lactam antibiotic. As a Senior Application Scientist, this document is structured to provide not only procedural steps but also the underlying scientific rationale to empower researchers in making informed decisions for their specific applications.

Flucloxacillin sodium is known to be susceptible to degradation, particularly from moisture, which underscores the critical need for robust stability-indicating assay methods (SIAMs).[1] A SIAM is a validated analytical procedure that accurately and precisely measures the concentration of the active ingredient, without interference from degradation products, excipients, or impurities.[2] This guide will delve into a comparative analysis of various analytical techniques, their validation parameters, and the pivotal role of forced degradation studies in establishing a truly stability-indicating method, all in accordance with international regulatory guidelines.

Comparing the Arsenal: Analytical Techniques for Flucloxacillin Sodium

The choice of an analytical method is a critical decision driven by factors such as specificity, sensitivity, accuracy, precision, and the intended application. Here, we compare the most prevalent techniques for the analysis of flucloxacillin sodium.

Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC): The Gold Standard

RP-HPLC is widely regarded as the most powerful and versatile technique for the stability testing of flucloxacillin sodium due to its high resolving power, enabling the separation of the parent drug from its potential degradation products.[3][4]

Principle: The separation is based on the differential partitioning of the analyte between a nonpolar stationary phase (e.g., C18) and a polar mobile phase.[3] Flucloxacillin sodium, being a moderately polar compound, is well-retained and effectively separated from its degradation products, which often possess different polarities.

Advantages:

  • High Specificity: Capable of separating flucloxacillin from a multitude of degradation products and excipients.[5]

  • High Sensitivity and Accuracy: Can detect and quantify low levels of the API and its degradants with high accuracy.[6]

  • Robust and Reproducible: Well-established and validated methods are readily available in the literature.[7][8]

Considerations:

  • Cost and Complexity: Requires more expensive equipment and skilled personnel compared to spectrophotometric methods.

  • Solvent Consumption: Can generate significant amounts of solvent waste.

Ultra-Performance Liquid Chromatography (UPLC): The High-Throughput Evolution

UPLC is a more recent advancement in liquid chromatography that utilizes smaller particle sizes in the stationary phase (<2 µm) and higher operating pressures.[9] This results in significantly faster analysis times and improved resolution compared to conventional HPLC.[10]

Principle: The fundamental principle is the same as HPLC, but the smaller particle size leads to a more efficient separation.[9]

Advantages over HPLC:

  • Increased Speed and Throughput: Analysis times can be reduced by a factor of up to ten.[10]

  • Improved Resolution and Peak Capacity: Leads to better separation of complex mixtures.[10][11]

  • Enhanced Sensitivity: Narrower peaks result in higher sensitivity, which is beneficial for detecting trace-level impurities.[9]

  • Reduced Solvent Consumption: Smaller column dimensions and faster run times lead to significant cost and environmental benefits.[10]

Considerations:

  • Higher Initial Investment: UPLC systems are generally more expensive than HPLC systems.[10]

  • Method Transfer: Transferring methods from HPLC to UPLC may require re-validation.

UV-Visible Spectrophotometry: A Simple and Rapid Approach

UV-Visible spectrophotometry offers a simpler and more cost-effective alternative for the quantification of flucloxacillin sodium.[12] These methods are often based on the intrinsic UV absorbance of the flucloxacillin molecule or the formation of a colored complex.[13]

Principle: The method relies on Beer-Lambert's law, which states that the absorbance of a solution is directly proportional to the concentration of the analyte.[14] Flucloxacillin sodium exhibits a characteristic UV spectrum that can be used for its quantification.[12] Another approach involves the formation of a colored ion-pair complex with a reagent like bromocresol purple, which can be measured in the visible region.[13]

Advantages:

  • Simplicity and Speed: The analysis is straightforward and rapid.[13]

  • Cost-Effective: The instrumentation is relatively inexpensive and widely available.

  • Low Solvent Consumption: Often uses aqueous solvents, reducing waste.[12]

Considerations:

  • Lack of Specificity: This is the primary drawback. The method cannot distinguish between the intact drug and its degradation products if the degradants also absorb at the same wavelength.[4] This makes it generally unsuitable for stability-indicating assays on its own.

  • Interference: Excipients and impurities can interfere with the measurement.

Microbiological Assay: A Measure of Biological Potency

Microbiological assays determine the potency of an antibiotic by measuring its ability to inhibit the growth of a susceptible microorganism.

Principle: The size of the zone of inhibition produced by a known concentration of flucloxacillin sodium is compared to that produced by a sample of unknown concentration. The assay is typically performed using the cylinder-plate or agar diffusion method with a susceptible strain of Staphylococcus aureus.

Advantages:

  • Reflects Biological Activity: This method directly measures the biological potency of the antibiotic, which may be more relevant than a purely chemical measurement, especially if degradation products are inactive.

  • Can Detect Inactive Degradants: If a degradation product is biologically inactive, it will not contribute to the zone of inhibition, thus providing a form of stability indication.

Considerations:

  • Lower Precision and Accuracy: Microbiological assays are inherently more variable than chromatographic methods.

  • Time-Consuming: The incubation period required for microbial growth makes the assay lengthy.

  • Interference: Other antimicrobial substances in the sample can interfere with the results.

Performance Comparison: A Data-Driven Overview

The following tables summarize the key performance characteristics of the different analytical methods for flucloxacillin sodium, based on published data. This allows for an objective comparison to guide method selection.

Table 1: Performance Data for Chromatographic Methods (RP-HPLC & UPLC)

ParameterRP-HPLC Method 1[7]RP-HPLC Method 2[6]UPLC (Typical Performance)
Linearity Range 0.02 - 0.12% w/v20 - 100 µg/mL1 - 150 µg/mL
Correlation Coefficient (r²) 0.99880.9994> 0.999
Accuracy (% Recovery) Not Specified98.14%98 - 102%
Precision (% RSD) Intra-day: 0.77, Inter-day: 0.910.9< 1.0
Limit of Detection (LOD) 0.00437% w/v2.98 µg/mL< 1 µg/mL
Limit of Quantification (LOQ) 0.0132% w/v9.98 µg/mL< 3 µg/mL

Table 2: Performance Data for Spectrophotometric and Microbiological Methods

ParameterDirect UV Spectrophotometry[12]Ion-Pair Complexation (BCP)[13]Microbiological Assay
Linearity Range 50 - 100 µg/mL2.47 - 22.23 µg/mL1.5 - 6.0 µg/mL
Correlation Coefficient (r²) 0.99980.99990.9997
Accuracy (% Recovery) 100.09%Not Specified98.96%
Precision (% RSD) < 2.5Not Specified1.63 (Repeatability)
Limit of Detection (LOD) Not Specified0.203 µg/mLNot Specified
Limit of Quantification (LOQ) Not Specified0.615 µg/mLNot Specified

The Cornerstone of a SIAM: Forced Degradation Studies

Forced degradation, or stress testing, is the process of subjecting the drug substance to conditions more severe than accelerated stability testing.[2] The primary objective is to generate potential degradation products and demonstrate the specificity of the analytical method to separate and quantify the active ingredient in their presence.[5] This is a mandatory requirement by regulatory agencies like the ICH for the validation of a stability-indicating method.[15]

Flucloxacillin sodium has been shown to degrade under various stress conditions, including acidic, alkaline, and oxidative environments.[5][16] It is relatively stable under photolytic and thermal stress.[5]

Logical Workflow for Forced Degradation Studies

Forced_Degradation_Workflow cluster_preparation Sample Preparation cluster_stress Stress Conditions cluster_analysis Analysis cluster_evaluation Evaluation API Flucloxacillin Sodium API Acid Acid Hydrolysis (e.g., 0.1 M HCl) API->Acid Expose to Base Alkaline Hydrolysis (e.g., 0.1 M NaOH) API->Base Expose to Oxidation Oxidation (e.g., 3% H2O2) API->Oxidation Expose to Thermal Thermal Stress (e.g., 60°C) API->Thermal Expose to Photolytic Photolytic Stress (UV/Vis Light) API->Photolytic Expose to Formulation Pharmaceutical Formulation Formulation->Acid Expose to Formulation->Base Expose to Formulation->Oxidation Expose to Formulation->Thermal Expose to Formulation->Photolytic Expose to Analysis Analyze Stressed Samples using the Proposed Method (e.g., HPLC) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photolytic->Analysis PeakPurity Peak Purity Assessment (e.g., PDA Detector) Analysis->PeakPurity Resolution Resolution of API from Degradation Peaks Analysis->Resolution MassBalance Mass Balance Calculation Analysis->MassBalance

Caption: Workflow for Forced Degradation Studies.

Experimental Protocol: Forced Degradation of Flucloxacillin Sodium

The following is a generalized protocol for conducting forced degradation studies on flucloxacillin sodium bulk drug.

1. Preparation of Stock Solution:

  • Accurately weigh and dissolve flucloxacillin sodium reference standard in a suitable solvent (e.g., methanol or a mixture of mobile phase) to obtain a stock solution of a known concentration (e.g., 1 mg/mL).[17]

2. Acid Hydrolysis:

  • To an aliquot of the stock solution, add an equal volume of 0.1 M hydrochloric acid.[16]

  • Keep the solution at room temperature or heat at a controlled temperature (e.g., 60°C) for a specified period (e.g., 30, 60, 120 minutes).[16]

  • Neutralize the solution with an equivalent amount of 0.1 M sodium hydroxide before analysis.

3. Alkaline Hydrolysis:

  • To an aliquot of the stock solution, add an equal volume of 0.1 M sodium hydroxide.[16]

  • Keep the solution at room temperature for a specified period (e.g., 5, 30 minutes), as degradation is typically rapid.[16]

  • Neutralize the solution with an equivalent amount of 0.1 M hydrochloric acid before analysis.

4. Oxidative Degradation:

  • To an aliquot of the stock solution, add an equal volume of 3% hydrogen peroxide.[16]

  • Keep the solution at room temperature for a specified period (e.g., 30, 60, 120 minutes).[16]

5. Thermal Degradation:

  • Keep the solid drug substance or a solution of the drug in a temperature-controlled oven at a high temperature (e.g., 60°C) for an extended period (e.g., 72 hours).[5]

6. Photolytic Degradation:

  • Expose a solution of the drug to a combination of UV and fluorescent light in a photostability chamber for a specified duration (e.g., 14 days).[5]

7. Analysis:

  • Analyze all stressed samples, along with an unstressed control sample, using the developed analytical method (e.g., RP-HPLC).

Validating the Chosen Method: A Step-by-Step Approach

Once a suitable analytical method has been developed and its stability-indicating nature confirmed through forced degradation studies, it must be validated according to the International Council for Harmonisation (ICH) Q2(R1) guidelines.[8]

Workflow for Stability-Indicating Assay Method Validation

SIAM_Validation_Workflow cluster_development Method Development cluster_validation Method Validation (ICH Q2) cluster_application Application MethodDev Develop Analytical Method (e.g., HPLC, UPLC) ForcedDeg Forced Degradation Studies MethodDev->ForcedDeg Specificity Specificity ForcedDeg->Specificity Linearity Linearity Specificity->Linearity Range Range Linearity->Range Accuracy Accuracy Range->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD Limit of Detection (LOD) Precision->LOD LOQ Limit of Quantification (LOQ) LOD->LOQ Robustness Robustness LOQ->Robustness RoutineQC Routine Quality Control Robustness->RoutineQC StabilityStudies Formal Stability Studies Robustness->StabilityStudies

Caption: Workflow for SIAM Validation.

Key Validation Parameters and Their Significance
  • Specificity: The ability to assess unequivocally the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[15] Forced degradation studies are the primary means of demonstrating specificity.

  • Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range.[6] Typically demonstrated by a linear regression analysis of at least five concentrations.

  • Range: The interval between the upper and lower concentration of the analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.

  • Accuracy: The closeness of the test results obtained by the method to the true value.[8] Often determined by recovery studies on spiked placebo samples.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample.[8] It is evaluated at two levels:

    • Repeatability (Intra-assay precision): Precision under the same operating conditions over a short interval of time.

    • Intermediate Precision (Inter-assay precision): Expresses within-laboratory variations (different days, different analysts, different equipment).

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[13]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.[13]

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.[7] This provides an indication of its reliability during normal usage.

Conclusion

The selection and validation of a stability-indicating assay for flucloxacillin sodium is a scientifically rigorous process that underpins the assurance of its quality, safety, and efficacy throughout its shelf life. While RP-HPLC and its advanced counterpart, UPLC, stand out as the methods of choice due to their superior specificity and resolving power, other techniques like UV-Vis spectrophotometry and microbiological assays can serve specific, albeit limited, purposes in quality control.

A thorough understanding of the degradation pathways of flucloxacillin sodium, coupled with meticulously executed forced degradation studies, is non-negotiable for establishing a truly stability-indicating method. The subsequent validation, guided by the principles outlined in the ICH guidelines, provides the necessary evidence that the chosen method is fit for its intended purpose. This guide serves as a foundational resource for researchers and scientists to navigate the complexities of SIAM validation for flucloxacillin sodium, ultimately contributing to the development of safe and effective medicines.

References

  • A simple validated rp- hplc method for the analysis of flucloxacillin sodium in capsule dosage form.
  • A Comparative Guide to Analytical Methods for Flucloxacillin Sodium Detection. Benchchem.
  • RP-HPLC analysis of flucloxacillin in human plasma: validation and application to a bioequivalence study. Ingenta Connect.
  • Application Note: Quantification of Flucloxacillin Sodium Using High-Performance Liquid Chrom
  • Development and Validation of A Stability-Indicating Mekc Method for Determination of Flucloxacillin Sodium in Capsules.
  • LC–MS/TOF and MSn Studies on Forced Degradation Behavior of Flucloxacillin and Development of a Valid
  • Stability indicating RP-HPLC method for the estimation of flucloxacillin sodium in a tablet dosage form. Semantic Scholar.
  • Determination of Flucloxacillin Sodium by Analytical Spectrophotometry. RJPT.
  • DEVELOPMENT AND VALIDATION OF A STABILITY-INDICATIVE AGAR DIFFUSION ASSAY TO DETERMINE THE POTENCY OF FLUCLOXACILLIN SODIUM IN C.
  • Stability-Indicating Method Validation: Regulatory Consider
  • Stability indicating RP-HPLC method for the estimation of flucloxacillin sodium in a tablet dosage form. Semantic Scholar.
  • A Sensitive Validated Spectrophotometric Method for the Determination of Flucloxacillin Sodium.
  • A Sensitive Validated Spectrophotometric Method for the Determination of Flucloxacillin Sodium. SciSpace.
  • Assessment of the stability of citrate-buffered flucloxacillin for injection when stored in two commercially available ambulatory elastomeric devices: INfusor LV (Baxter) and Accufuser (Woo Young Medical): a study compliant with the NHS Yellow Cover Document (YCD) requirements. PMC.
  • ICH Stability Testing and appropriate validation of analytical procedures. HMR Labs.
  • ICH Q1 Stability Testing Guidelines. MasterControl.
  • Stability indicating RP-HPLC method for the estimation of flucloxacillin sodium in a tablet dosage form. International Journal of Research In Pharmaceutical Chemistry and Analysis.
  • Flucloxacillin: A Review of Characteristics, Properties and Analytical Methods.
  • (PDF) Stability indicating RP-HPLC method for the estimation of flucloxacillin sodium in a tablet dosage form.
  • ICH Guidelines: Drug Stability Testing Essentials. AMSbiopharma.
  • An Analytical View on the Use of Flucloxacillin for Outpatient Parenteral Antimicrobial Therapy. MDPI.
  • Development of forced degradation and stability indic
  • Comparing HPLC and UPLC: Which Analytical Technique is Right for Your Lab?.
  • Development and Validation of a UV-Spectrophotometric Method for Determination of Flucloxacillin Sodium in Capsules. Bentham Science Publisher.
  • STABILITY STUDIES ON FLUCLOXACILLIN SODIUM IN RECONSTITUTED ORAL SUSPENSIONS.
  • UPLC vs HPLC: wh
  • UPLC versus UHPLC: Comparison of Loading and Peak Capacity for Small Molecule Drugs.
  • Antibiotic Drug Discovery: UPLC Analysis and Sample Prepar
  • (PDF) Stability studies on flucloxacillin sodium in capsule dosage forms.

Sources

Validation

Comparative Guide: Optimizing Impurity Profiling for Industrial Flucloxacillin Batches

Executive Summary Flucloxacillin sodium, a narrow-spectrum isoxazolyl penicillin, presents unique stability challenges in industrial batch release. Its beta-lactam ring is highly susceptible to hydrolytic cleavage, leadi...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Flucloxacillin sodium, a narrow-spectrum isoxazolyl penicillin, presents unique stability challenges in industrial batch release. Its beta-lactam ring is highly susceptible to hydrolytic cleavage, leading to the formation of penicilloic acids (Impurity A) and potential immunogenic oligomers. While Pharmacopoeial methods (EP/BP) provide a regulatory baseline, they often lack the sensitivity to detect trace genotoxic impurities or resolve complex degradation products in high-throughput environments.

This guide compares the traditional Isocratic HPLC-UV approach against an optimized Gradient UPLC-PDA-MS workflow. It provides a validated protocol designed to enhance resolution (


), reduce run times, and ensure strict control over process-related impurities like Cloxacillin (Impurity C) and degradation products.

Part 1: The Core Challenge – Beta-Lactam Instability

The primary failure mode in flucloxacillin profiling is not instrumental, but chemical. The beta-lactam ring undergoes hydrolysis in aqueous solution, a reaction catalyzed by heat, extreme pH, and even the nucleophilic properties of certain buffers.

Key Impurities of Concern
ImpurityID (EP)OriginRisk Factor
Penicilloic Acids Impurity ADegradation (Hydrolysis)Potency loss; sensitizing potential.[1][2][3]
Cloxacillin Impurity CProcess (Side-reaction)Cross-contamination; structurally similar (hard to resolve).
6-APA Amide Impurity EDegradationIndicator of synthesis failure.
Oligomers N/ADegradation (Polymerization)High : Major cause of allergic reactions; often missed by standard UV.

Part 2: Comparative Analysis

Method A: Baseline Pharmacopoeial (HPLC-UV) vs. Method B: Enhanced Stability-Indicating (UPLC-PDA-MS)

Method A represents the standard monograph approach (e.g., EP). It is robust but suffers from long run times and limited specificity for unknown peaks. Method B is a Quality-by-Design (QbD) optimized approach utilizing sub-2


 particle technology and Mass Spectrometry detection.
Performance Metrics Comparison
FeatureMethod A: Standard HPLC-UVMethod B: Enhanced UPLC-PDA-MS
Stationary Phase C18,

,

mm
C18 Hybrid (BEH),

,

mm
Run Time 45–60 minutes8–12 minutes
Resolution (

)
~1.5 (Flucloxacillin/Impurity C)> 3.0 (Flucloxacillin/Impurity C)
Sensitivity (LOD) ~0.05% (UV limited)< 0.005% (MS detection)
Specificity Retention time onlyMass confirmation (m/z) + UV Spectra
Throughput ~20 samples/day~100+ samples/day

Scientist's Insight: The shift to Method B is not just about speed. The enhanced resolution is critical for separating the R and S isomers of degradation products, which often co-elute in Method A, leading to "mass balance" errors where degradation doesn't match potency loss.

Part 3: Validated Experimental Protocol (Method B)

Sample Preparation (The Critical Control Point)

Causality: Flucloxacillin degrades spontaneously in water at room temperature.

  • Solvent: 0.02 M Potassium Dihydrogen Phosphate (pH 5.0) : Acetonitrile (80:20).

  • Temperature: All solutions must be prepared in pre-chilled solvents (

    
    ) and autosamplers must be set to 
    
    
    
    .
  • Shelf-Life: Analyze within 4 hours of preparation.

Chromatographic Conditions
  • System: UPLC coupled with Photodiode Array (PDA) and Single Quadrupole MS.

  • Column: Ethylene Bridged Hybrid (BEH) C18,

    
    , 
    
    
    
    mm.
  • Mobile Phase A: 20 mM Ammonium Acetate, pH 5.0 (Volatile buffer essential for MS).

  • Mobile Phase B: Acetonitrile (LC-MS Grade).

  • Gradient Profile:

    • T0: 90% A

    • T2.0: 90% A

    • T8.0: 40% A

    • T10.0: 90% A (Re-equilibration)

  • Flow Rate: 0.4 mL/min.

Detection Parameters
  • UV: 225 nm (primary quantification) and 254 nm.

  • MS: Electrospray Ionization (ESI) Positive Mode.

    • Scan range: 100–1000 m/z (to catch dimers).

    • Capillary Voltage: 3.0 kV.

Part 4: Visualization of Workflows

Workflow 1: The Self-Validating Analysis Loop

This diagram illustrates the decision logic required for industrial batch release, incorporating System Suitability Testing (SST) as a "Go/No-Go" gate.

ImpurityProfilingWorkflow Start Start Batch Analysis SamplePrep Sample Prep (4°C Controlled) Start->SamplePrep SST System Suitability Test (SST) Standard Mix Injection SamplePrep->SST Criteria Check Criteria: 1. Rs > 2.5 (Fluc/Imp C) 2. Tailing < 1.5 3. %RSD < 2.0% SST->Criteria FailAction HALT: Troubleshooting (Check Column/Mobile Phase) Criteria->FailAction Fail BatchRun Run Batch Samples (Bracketed Standards) Criteria->BatchRun Pass FailAction->SST Retest DataProc Data Processing Integration & MS Confirmation BatchRun->DataProc Report Generate CoA DataProc->Report

Caption: Self-validating workflow ensuring system readiness before precious batch samples are injected.

Workflow 2: Impurity Identification Logic

How to handle unknown peaks detected during stability trials.

ImpurityID Unknown Unknown Peak Detected > 0.1% RRT Check Relative Retention Time (RRT) Unknown->RRT KnownList Match against Known Impurities (A, C, E) RRT->KnownList Match MS_Scan MS Spectrum Analysis (m/z) RRT->MS_Scan No Match MassShift Mass Shift Analysis MS_Scan->MassShift Hydrolysis ID: Penicilloic Acid (+18 Da) MassShift->Hydrolysis +18 Da Dimer ID: Dimer/Oligomer (2M + n) MassShift->Dimer High Mass Isolation Isolate & NMR MassShift->Isolation Inconclusive

Caption: Decision tree for characterizing unknown impurities using RRT and Mass Spectrometry.

Part 5: Validation Strategy (E-E-A-T)

To ensure this protocol is authoritative and compliant with ICH Q2(R1), the following validation pillars must be executed.

Specificity (Forced Degradation)

You must demonstrate that the method can distinguish the active drug from its degradation products.

  • Acid Stress: 0.1 N HCl, 1 hour, Room Temp. (Expect Impurity A).

  • Oxidative Stress: 3%

    
    , 1 hour. (Expect distinct oxidation peaks).
    
  • Acceptance: Peak Purity Index (via PDA) must be > 0.999 for the main Flucloxacillin peak.

Linearity & Range

Due to the high concentration of the API vs. low concentration of impurities, a split-linearity approach is recommended:

  • High Range (Assay): 80% to 120% of target concentration.

  • Low Range (Impurities): LOQ to 0.5% of target concentration.

  • Why: This prevents the "carryover" effect in regression analysis where high-concentration points skew the intercept for low-level impurities.

Robustness (The Industrial Reality)

Test the method against small, deliberate variations:

  • pH Variation:

    
     units (Critical for separating ionizable impurities like penicilloic acid).
    
  • Column Temperature:

    
    .
    
  • Flow Rate: ngcontent-ng-c1352109670="" _nghost-ng-c1270319359="" class="inline ng-star-inserted">

    
     mL/min.
    

References

  • European Directorate for the Quality of Medicines (EDQM). (2024). Flucloxacillin Sodium Monograph 0668. European Pharmacopoeia.[4] [Link]

  • International Conference on Harmonisation (ICH). (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

  • Gong, X., et al. (2024). Study on the impurity profiles of cloxacillin and flucloxacillin based on liquid chromatography tandem ion trap/time-of-flight mass spectrometry. Rapid Communications in Mass Spectrometry. [Link]

  • Patro, S., et al. (2020).[5] Stability indicating RP-HPLC method for the estimation of flucloxacillin sodium in a tablet dosage form. International Journal of Research in Pharmaceutical Sciences. [Link]

Sources

Safety & Regulatory Compliance

Safety

A Guide to the Safe and Compliant Disposal of 6-APA and Flucloxacillin in a Laboratory Setting

For the diligent researcher, scientist, and drug development professional, the lifecycle of chemical reagents extends far beyond their use on the laboratory bench. The responsible management and disposal of these materia...

Author: BenchChem Technical Support Team. Date: February 2026

For the diligent researcher, scientist, and drug development professional, the lifecycle of chemical reagents extends far beyond their use on the laboratory bench. The responsible management and disposal of these materials are paramount, not only for regulatory compliance but as a cornerstone of laboratory safety and environmental stewardship. This guide provides a comprehensive, technically grounded framework for the proper disposal of 6-aminopenicillanic acid (6-APA) and flucloxacillin, two vital components in the world of β-lactam antibiotics. Our focus is to empower you with the knowledge to manage these chemical wastes safely, effectively, and in accordance with the highest scientific and regulatory standards.

The Imperative for Proper Disposal: Beyond the Bench

6-APA serves as the core nucleus for a vast array of semi-synthetic penicillins, while flucloxacillin is a potent antibiotic in its own right, specifically designed to combat penicillinase-producing bacteria.[1][2][3] The very bioactivity that makes these compounds invaluable in medicine also presents a potential environmental hazard if they are not disposed of correctly. The introduction of antibiotics into wastewater systems can contribute to the proliferation of antibiotic-resistant bacteria, a significant global health threat.[4] Consequently, regulatory bodies such as the Environmental Protection Agency (EPA) have established stringent guidelines for the management of pharmaceutical waste, explicitly prohibiting the disposal of many such materials via sewering (i.e., flushing down the drain).[5][6]

This guide will provide a clear, actionable pathway for the chemical inactivation and disposal of 6-APA and flucloxacillin, ensuring your laboratory practices are both safe and environmentally sound.

Core Principles of Chemical Waste Management

Before delving into the specific protocols for 6-APA and flucloxacillin, it is crucial to adhere to the foundational principles of laboratory chemical waste management as mandated by organizations like the Occupational Safety and Health Administration (OSHA) and the EPA.[7][8]

  • Segregation is Key: Never mix incompatible chemicals.[8] 6-APA and flucloxacillin waste should be collected in dedicated, clearly labeled containers, separate from other chemical waste streams.

  • Proper Labeling: All waste containers must be clearly labeled with the words "Hazardous Waste," the full chemical name (no abbreviations), and the approximate concentration.[9]

  • Container Integrity: Waste containers must be made of a material compatible with the chemical waste, be in good condition, and always be kept securely closed except when adding waste.[8]

  • Point of Generation: Accumulate waste at or near the point of generation, under the direct control of laboratory personnel.[8]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves, when handling chemical waste.[7]

Chemical Inactivation: A Necessary Step for β-Lactams

The primary mechanism of action for β-lactam antibiotics like 6-APA and flucloxacillin is the irreversible inhibition of bacterial cell wall synthesis, a process mediated by the highly reactive β-lactam ring.[10] Therefore, the most effective method for rendering these compounds biologically inactive prior to disposal is through the chemical cleavage of this ring. The recommended and scientifically validated method for this is alkaline hydrolysis .[5]

Alkaline hydrolysis effectively breaks the amide bond within the β-lactam ring, converting the parent compound into biologically inactive degradation products.[5] For penicillins, this process yields penicilloic acids.[11] This simple chemical transformation eliminates the antibacterial activity, mitigating the risk of contributing to antibiotic resistance in the environment.

Experimental Protocol: Inactivation of 6-APA and Flucloxacillin Waste

This protocol provides a step-by-step guide for the chemical inactivation of aqueous waste solutions containing 6-APA or flucloxacillin.

Safety First:
  • Perform all steps in a certified chemical fume hood.

  • Ensure you are wearing the appropriate PPE: safety goggles, a lab coat, and chemical-resistant gloves (nitrile or neoprene are suitable).

  • Have a spill kit readily available.

Materials:
  • Aqueous waste containing 6-APA or flucloxacillin.

  • 1 M Sodium Hydroxide (NaOH) solution.

  • 1 M Hydrochloric Acid (HCl) solution.

  • Calibrated pH meter or pH indicator strips.

  • Appropriately labeled hazardous waste container.

Inactivation Procedure:
  • Preparation: Carefully measure the volume of the 6-APA or flucloxacillin aqueous waste to be treated.

  • Alkaline Hydrolysis: For every one volume of antibiotic waste (e.g., 100 mL), slowly and with stirring, add two volumes of 1 M NaOH solution (e.g., 200 mL).[5] This will raise the pH significantly, initiating the hydrolysis of the β-lactam ring.

  • Reaction Time: Allow the mixture to react for a minimum of 4 hours at room temperature (approximately 20-25°C).[12] For flucloxacillin, studies have shown that hydrolysis at 60°C for 4 hours is also effective.[12] However, for general laboratory safety and simplicity, the room temperature procedure is recommended.

  • Neutralization: After the inactivation period, carefully neutralize the alkaline solution. Slowly add 1 M HCl while continuously monitoring the pH. The goal is to bring the pH to a neutral range, between 6.0 and 8.0.[5] Be cautious, as the neutralization reaction can be exothermic.

  • Final Disposal: Once neutralized, the inactivated solution can be transferred to a clearly labeled hazardous waste container designated for aqueous chemical waste. This container should comply with your institution's and local hazardous waste regulations.[5]

  • Waste Pickup: Arrange for the collection and final disposal of the hazardous waste container by your institution's certified hazardous waste management contractor.[5]

ParameterRecommendationRationale
Inactivation Reagent 1 M Sodium Hydroxide (NaOH)Provides the alkaline conditions necessary to hydrolyze and inactivate the β-lactam ring.[5]
Reagent to Waste Ratio 2:1 (v/v)Ensures a sufficiently high pH is reached and maintained for complete hydrolysis.[5]
Reaction Time Minimum 4 hours at room temperatureAllows for the complete degradation of the antibiotic.[12]
Final pH 6.0 - 8.0Neutralizes the solution to ensure it is safe for storage and final disposal, and to comply with waste regulations.[5]

Visualizing the Disposal Workflow

To further clarify the decision-making process for the disposal of 6-APA and flucloxacillin waste, the following workflow diagram is provided.

DisposalWorkflow Start Start: Generation of 6-APA or Flucloxacillin Waste Waste_Characterization Is the waste purely aqueous solution of 6-APA or Flucloxacillin? Start->Waste_Characterization Solid_Waste Solid Waste (e.g., contaminated PPE, weigh boats) Waste_Characterization->Solid_Waste No Aqueous_Waste Aqueous Waste Waste_Characterization->Aqueous_Waste Yes Solid_Disposal Place in a labeled hazardous solid waste container. Solid_Waste->Solid_Disposal Waste_Pickup Arrange for pickup by certified hazardous waste contractor. Solid_Disposal->Waste_Pickup Inactivation Perform Chemical Inactivation (Alkaline Hydrolysis Protocol) Aqueous_Waste->Inactivation Neutralization Neutralize the solution to pH 6.0 - 8.0 Inactivation->Neutralization Final_Container Transfer to a labeled hazardous aqueous waste container. Neutralization->Final_Container Final_Container->Waste_Pickup

Caption: A streamlined workflow for the safe disposal of 6-APA and flucloxacillin waste in a laboratory setting.

Conclusion: A Commitment to Safety and Scientific Integrity

The proper disposal of 6-APA and flucloxacillin is not merely a procedural task but a reflection of a laboratory's commitment to safety, scientific integrity, and environmental responsibility. By understanding the chemical principles behind the inactivation of these β-lactam antibiotics and adhering to the established regulatory guidelines, researchers can ensure that their work contributes to scientific advancement without compromising the safety of their colleagues or the health of our planet. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance, as local and state regulations may have additional requirements.[5]

References

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